N-Boc-N-deshydroxyethyl Dasatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675710 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-13-5 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and molecular formula for N-Boc-N-deshydroxyethyl Dasatinib
Advanced Characterization, Synthesis Logic, and Analytical Profiling[1][2]
Executive Summary & Chemical Identity
N-Boc-N-deshydroxyethyl Dasatinib (also known as Dasatinib Impurity E ) is a critical process-related impurity and reference standard in the manufacturing and quality control of Dasatinib (Sprycel®).[1][2] It represents a protected intermediate where the piperazine moiety retains a tert-butoxycarbonyl (Boc) protecting group, preventing the formation of the final N-hydroxyethyl tail essential for Dasatinib’s solubility and binding profile.[1][2]
For drug development professionals, accurate identification and quantification of this species are mandatory for ANDA/NDA submissions, ensuring compliance with ICH Q3A/Q3B guidelines regarding genotoxic and process impurities.[1][2]
Core Chemical Data
| Parameter | Specification |
| Common Name | N-Boc-N-deshydroxyethyl Dasatinib |
| CAS Number | 1159977-13-5 |
| Molecular Formula | C₂₅H₃₀ClN₇O₃S |
| Molecular Weight | 544.07 g/mol |
| IUPAC Name | tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |
| Appearance | Pale Yellow to Off-White Solid |
| Solubility | DMSO, Methanol, Ethyl Acetate |
| Storage | 2–8°C (Hygroscopic; store under inert atmosphere) |
Structural Analysis & Formation Mechanism
To understand the presence of CAS 1159977-13-5, one must analyze the convergent synthesis of Dasatinib.[1][2] The drug is typically assembled by coupling a thiazole-amine core with a pyrimidine-piperazine fragment.[2]
The impurity arises from the use of N-Boc-piperazine as a raw material.[1][2] If the Boc group is not removed (deprotected) to allow for subsequent hydroxyethylation, or if the N-Boc intermediate is carried forward unreacted, this impurity persists in the final API.[1][2]
Structural Connectivity Diagram
The following diagram illustrates the molecular connectivity, highlighting the distinct Boc-protected region that differentiates it from the active pharmaceutical ingredient (API).
Caption: Structural decomposition of N-Boc-N-deshydroxyethyl Dasatinib showing the Boc-protected terminus.
Synthesis & Origin Pathway
Understanding the "causality" of this impurity requires mapping the synthetic route.[2] The formation of CAS 1159977-13-5 is a direct consequence of the Buchwald-Hartwig amination or SNAr displacement reaction strategies used in Dasatinib production.[1][2]
Representative Synthesis Workflow
-
Activation: 2-amino-thiazole derivative reacts with a dichloropyrimidine.[2]
-
Coupling: The resulting intermediate reacts with N-Boc-piperazine.[2]
-
Divergence (Critical Step):
Caption: Genesis of CAS 1159977-13-5 during the convergent synthesis of Dasatinib.
Analytical Protocol: Detection & Quantification
To validate the purity of Dasatinib batches, a high-resolution HPLC method is required.[1][2] This protocol separates the hydrophobic Boc-protected impurity from the more polar API.[2]
Method Principle
The Boc group significantly increases the hydrophobicity of the molecule compared to Dasatinib.[2] Therefore, Reverse Phase HPLC (RP-HPLC) with a C18 stationary phase is the standard.[1][2] The impurity will elute after Dasatinib (higher retention time).[1][2]
Validated HPLC Conditions (Reference Framework)
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 5.[1][2]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 300 nm (or 320 nm) |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 10 | 90 | Wash (Elution of Boc-Impurity) |
| 40.0 | 90 | 10 | Re-equilibration |
Technical Insight: Because CAS 1159977-13-5 lacks the ionizable hydroxyl group and possesses a lipophilic tert-butyl moiety, it will show a Relative Retention Time (RRT) of approximately 1.3 to 1.5 relative to Dasatinib.[1][2] Analysts must ensure the "Wash" phase is sufficiently long to elute this species to prevent carryover into subsequent injections.[2]
References
-
Veeprho Laboratories. N-Boc-N-deshydroxyethyl Dasatinib Structure and CAS Data.[2] Retrieved from [Link][1][2]
-
Pharmaffiliates. Impurity Profile and MSDS for CAS 1159977-13-5. Retrieved from [Link][1][2]
-
PubChem. Compound Summary: N-Boc-N-deshydroxyethyl Dasatinib-d8 (Isotope Analog Reference).[1][2] Retrieved from [Link][1][2]
Sources
Methodological & Application
Solubility of N-Boc-N-deshydroxyethyl Dasatinib in DMSO and Methanol
Application Note & Protocol: Solubility Profiling and Handling of N-Boc-N-deshydroxyethyl Dasatinib
Executive Summary
N-Boc-N-deshydroxyethyl Dasatinib (CAS: 1159977-13-5) is a critical synthetic intermediate and impurity standard used in the quality control of Dasatinib (Sprycel), a multi-targeted tyrosine kinase inhibitor.[1][2][3][4] Chemically, it represents the Dasatinib scaffold where the terminal N-hydroxyethyl group is replaced by a tert-butyloxycarbonyl (Boc) protecting group.[1][2][3][4]
This structural modification significantly alters its physicochemical profile compared to the parent drug.[2][4] While Dasatinib exhibits poor solubility in methanol and water, the lipophilic Boc moiety enhances solubility in organic solvents like DMSO and Methanol, making these the preferred vehicles for analytical stock preparation.[1][2] This guide provides authoritative protocols for solubilizing, storing, and handling this reference standard to ensure high-fidelity analytical results in HPLC and LC-MS workflows.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Detail |
| Compound Name | N-Boc-N-deshydroxyethyl Dasatinib |
| CAS Number | 1159977-13-5 |
| Molecular Formula | C₂₅H₃₀ClN₇O₃S |
| Molecular Weight | 544.07 g/mol |
| Structural Context | Lipophilic precursor/impurity of Dasatinib.[1][2][3][4][5][6] Contains an acid-labile Boc group.[2][3][4] |
| Physical State | White to off-white solid |
| Primary Application | Impurity profiling (HPLC/LC-MS), Reference Standard |
Solubility Profile: DMSO & Methanol[1][2][4][7]
The solubility data below synthesizes experimental observations of the Dasatinib scaffold with the known lipophilic contributions of Boc-protection.
Dimethyl Sulfoxide (DMSO)[1][2][3][4]
-
Solubility Rating: High (Primary Solvent)
-
Typical Concentration: ≥ 50 mg/mL (Estimated based on analog N-Deshydroxyethyl Dasatinib solubility of 55 mg/mL).[1][2][3][4]
-
Mechanism: The polar aprotic nature of DMSO effectively solvates the thiazole-pyrimidine core, while accommodating the hydrophobic Boc group.[2][3][4]
-
Application: Ideal for Stock Solutions (10 mM - 50 mM).[1][2][3][4] DMSO solutions are stable at -20°C, preventing the degradation of the Boc moiety.[2][3][4]
Methanol (MeOH)[1][2][3][4]
-
Solubility Rating: Moderate to Good
-
Mechanism: The Boc group disrupts the tight crystal packing observed in Dasatinib (which is only slightly soluble in MeOH), thereby enhancing solubility in lower alcohols.[1][2][4]
-
Application: Ideal for Working Solutions and HPLC dilutions.[2][4]
-
Warning: Avoid acidic methanol (e.g., MeOH + 0.1% Formic Acid) for storage >24 hours. Acid catalyzes the removal of the Boc group, converting the compound back to N-deshydroxyethyl Dasatinib.[2][3][4]
Water/Aqueous Buffers
-
Solubility Rating: Insoluble
-
Guidance: Do not attempt to dissolve directly in water.[2][4] Aqueous buffers should only be used as a final dilution step (<10% organic solvent) immediately prior to analysis to avoid precipitation.[1][2][3][4]
Visual Workflows (Graphviz)
Figure 1: Solubility & Dilution Workflow
This diagram outlines the decision logic for solvent selection based on the intended analytical application.[2][4]
Caption: Figure 1. Decision matrix for solvent selection. DMSO is mandatory for stable stock solutions, while Methanol is suitable for transient working dilutions.[1]
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution (DMSO)
Purpose: To create a stable, high-concentration reference standard.
Reagents:
Procedure:
-
Calculate: Determine the mass required. For 1 mL of 10 mM solution:
[1][2][3][4] -
Weigh: Accurately weigh ~5.5 mg of the solid into a generic 1.5 mL amber microcentrifuge tube (Boc derivatives can be light-sensitive).
-
Solubilize: Add the calculated volume of anhydrous DMSO to achieve exactly 10 mM.
-
Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.
-
Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Self-Validating Solubility Determination (Visual Saturation)
Purpose: To determine the exact solubility limit if unknown for a specific batch.[1][2][3][4]
Procedure:
-
Place 5 mg of compound in a transparent glass vial.
-
Add DMSO in 50 µL increments .
-
After each addition, vortex for 1 minute and sonicate for 30 seconds.
-
Observe visually against a dark background for undissolved crystals.[2][4]
-
Endpoint: The point at which the solution becomes perfectly clear.
Protocol C: HPLC Working Standard Preparation (Methanol Dilution)
Purpose: Preparing a sample for injection without precipitating the compound.[1][2][3][4]
Procedure:
-
Intermediate Dilution: Dilute the stock 1:10 into Methanol (e.g., 10 µL Stock + 90 µL MeOH).
-
Final Dilution: Dilute the 1 mM solution into the initial mobile phase (e.g., 50:50 Water:Acetonitrile or Water:Methanol).
Stability & Handling Risks[1][2][3][4]
-
Acid Sensitivity (The Boc Vulnerability): The tert-butyloxycarbonyl (Boc) group is an amine protecting group designed to be removed by strong acids (e.g., TFA, HCl).[1][2][3][4]
-
Risk: Using HPLC mobile phases with high acid content (e.g., >0.5% TFA) or storing the compound in acidic methanol can lead to slow deprotection, generating N-deshydroxyethyl Dasatinib (CAS 910297-51-7) as an artifact.[1][2][3][4]
-
Mitigation: Use neutral or weakly acidic (0.1% Formic Acid) mobile phases and analyze immediately.[1][2][3][4] Store stocks only in neutral DMSO.
-
-
Hygroscopicity: DMSO is hygroscopic.[2][4][8] Accumulation of water in the DMSO stock over time can cause the hydrophobic Boc compound to precipitate.[2][4]
References
-
Lombardo, L. J., et al. (2004).[2][4][9][10][11][12] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[1][2][3][4][12] Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][4][9][11][12][13] Link
-
MedChemExpress. (2024).[1][2][3] N-Deshydroxyethyl Dasatinib Product Information & Solubility Data. MedChemExpress Product Datasheet. Link
-
Veeprho Laboratories. (2024).[1][2][3][4] N-Boc-N-deshydroxyethyl Dasatinib Reference Standard (CAS 1159977-13-5).[1][2][3][4][5][6][7] Veeprho Standards. Link
-
Cayman Chemical. (2022).[1][2][3][4][9] Dasatinib Product Insert - Solubility in Organic Solvents.[2][3][4][11] Cayman Chemical.[2][4][9] Link
Sources
- 1. N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S | CID 53311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrobromide | C22H27BrClN7O2S | CID 16223228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-N-deshydroxyethyl Dasatinib | 1159977-13-5 [sigmaaldrich.com]
- 6. N-Boc-N-deshydroxyethyl Dasatinib | CAS No- 1159977-13-5 | N-Boc-N-deshydroxyethyl Dasatinib [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
Application Note: Utilizing N-Boc-N-deshydroxyethyl Dasatinib as a Reference Standard for Quality Control of Dasatinib
Introduction: The Criticality of Impurity Profiling for Dasatinib
Dasatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] As with any active pharmaceutical ingredient (API), ensuring its purity, quality, and consistency is paramount for patient safety and therapeutic efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control of impurities in drug substances.[2] Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients, and may possess undesirable toxicological properties.
One identified process-related impurity and metabolite of Dasatinib is N-deshydroxyethyl Dasatinib.[3][4] For accurate quantification and control of this impurity, a well-characterized reference standard is essential.[2] This application note details the use of N-Boc-N-deshydroxyethyl Dasatinib as a stable, reliable reference standard for the quality control (QC) analysis of Dasatinib drug substance and product. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability of the primary amine on the piperazine ring, making it an ideal surrogate standard for analytical applications.
The Role and Rationale of the Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in pharmaceutical analysis. Its purpose is to ensure the accuracy, precision, and reliability of analytical methods used to assess the quality of a drug product.[5]
Why N-Boc-N-deshydroxyethyl Dasatinib?
-
Structural Relevance: N-Boc-N-deshydroxyethyl Dasatinib is a direct, synthetically accessible precursor to the target impurity, N-deshydroxyethyl Dasatinib. Its chromatographic behavior is closely related, allowing for robust analytical method development.
-
Enhanced Stability: The Boc protecting group masks the reactive secondary amine of the piperazine moiety, preventing unwanted side reactions and degradation, which could be an issue with the unprotected impurity standard over long-term storage.
-
Suitability for Method Validation: As a stable, high-purity material, it is ideal for validating analytical procedures according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision for the quantification of the actual N-deshydroxyethyl Dasatinib impurity.[6][7]
The following diagram illustrates the relationship between the API, the impurity, and the selected reference standard.
Caption: Logical relationship between Dasatinib, its impurity, and the reference standard.
Reference Standard Specifications
Prior to use, the reference standard must be fully characterized. The table below summarizes typical specifications for a qualified batch of N-Boc-N-deshydroxyethyl Dasatinib.
| Parameter | Specification | Rationale |
| Chemical Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | Unambiguous chemical identity. |
| CAS Number | 1159977-13-5 | Unique identifier for the chemical substance. |
| Molecular Formula | C25H30ClN7O3S | Confirms elemental composition. |
| Molecular Weight | 544.07 g/mol | Used for accurate concentration calculations. |
| Purity (by HPLC) | ≥ 98.0% | Ensures that the standard itself does not introduce significant error into the analysis. |
| Identity | Conforms to structure (¹H NMR, MS) | Verifies the chemical structure is correct. |
| Storage | 2-8°C, protect from light | Ensures long-term stability of the standard. |
Analytical Method: RP-HPLC for Impurity Quantification
A robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Dasatinib from its related impurities.[8] The following protocol is a validated method suitable for this purpose.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm | C18 stationary phase provides excellent retention and resolution for Dasatinib and its related, moderately polar impurities.[9] |
| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH 5.0 | Buffering agent ensures consistent ionization state of analytes, leading to sharp, reproducible peaks.[8] |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) | Organic modifier used to elute analytes from the column.[9] |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 10 | |
| 40 | 10 | |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run time.[9] |
| Column Temp. | 35°C | Maintains consistent retention times and improves peak shape.[8] |
| Detection | UV at 320 nm | Dasatinib and its impurities exhibit strong absorbance at this wavelength, providing good sensitivity.[9] |
| Injection Volume | 10 µL | A standard volume for achieving good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Standard and Sample Preparation Protocol
4.2.1 Preparation of Reference Standard Stock Solution (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of N-Boc-N-deshydroxyethyl Dasatinib Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
4.2.2 Preparation of Spiked Standard Solution (for method validation/suitability)
-
Prepare a solution of Dasatinib API at a concentration of 1.0 mg/mL in diluent.
-
Spike this solution with the Reference Standard Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the API (e.g., 1.0 µg/mL). This solution is used to confirm resolution and sensitivity.
4.2.3 Preparation of Test Sample Solution (e.g., Dasatinib API)
-
Accurately weigh approximately 100 mg of the Dasatinib sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent, following the same procedure as the standard preparation. The target concentration is 1.0 mg/mL.[8]
QC Workflow and System Validation
Adherence to a systematic workflow is crucial for generating reliable and compliant data. This process, from receiving the standard to final reporting, must be governed by strict internal SOPs and validated against regulatory expectations.
Caption: Standard workflow for using a reference standard in a QC laboratory.
System Suitability Test (SST)
Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core requirement of any validated analytical method.[8][10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (for Dasatinib peak) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration.[8] |
| Theoretical Plates (for Dasatinib peak) | ≥ 5000 | Indicates column efficiency and good separation performance.[8] |
| Resolution (between Dasatinib and N-Boc-N-deshydroxyethyl Dasatinib) | ≥ 2.0 | Guarantees that the impurity peak is baseline-separated from the main API peak, allowing for accurate quantification.[3] |
| Precision (%RSD of 5 replicate injections) | ≤ 5.0% for the impurity peak area | Demonstrates the stability and reproducibility of the system's injection and detection components.[3] |
Method Validation Principles
The analytical method must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[7][11] The N-Boc-N-deshydroxyethyl Dasatinib reference standard is critical for these validation exercises:
-
Specificity: Forced degradation studies are performed on the Dasatinib API. The reference standard is used to confirm that degradation peaks do not interfere with the quantification of the N-deshydroxyethyl impurity.[8]
-
Linearity: A series of dilutions of the reference standard are prepared and injected to demonstrate a linear relationship between concentration and detector response. A correlation coefficient (r²) of >0.99 is typically required.[9]
-
Accuracy: Accuracy is determined by spiking a known amount of the reference standard into the Dasatinib sample matrix at different levels (e.g., 80%, 100%, and 120% of the specification limit) and measuring the recovery. Recoveries are typically expected to be within 80-120% for low-level impurities.[9]
-
Precision (Repeatability & Intermediate): Method precision is assessed by analyzing multiple preparations of a spiked sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The Relative Standard Deviation (%RSD) should be within acceptable limits.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration of the reference standard that can be reliably quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These are often established based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.[8]
Conclusion
The use of a stable, well-characterized reference standard like N-Boc-N-deshydroxyethyl Dasatinib is fundamental to the robust quality control of Dasatinib. It enables the development, validation, and routine execution of analytical methods that can accurately and reliably quantify the N-deshydroxyethyl Dasatinib impurity. Adherence to the principles and protocols outlined in this note, in conjunction with global regulatory guidelines like those from the ICH and FDA, ensures that the final drug product consistently meets the highest standards of quality and safety.[10][12]
References
-
Jogarao, Y. S. R. V. S., Ponnuri Bharath, V. Siva Ramakrishna, and D. Ramachandran. (2022). Development & Validation of RP-HPLC Method for Quantitative Estimation of Dasatinib and its Impurities in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
BrJAC. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. Available at: [Link]
-
International Journal of Science and Research (IJSR). (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
TSI Journals. (2017). Rapid and Sensitive RP-HPLC Method for Determination of Potential Genotoxic Impurity in Dasatinib Drug Substance. Trade Science Inc. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Mikrochimica Acta. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. Available at: [Link]
-
Contract Pharma. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]
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Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
PMC. (2026). Development and Validation of a Robust RP-HPLC Method for Quantifying Dasatinib in Self-Microemulsifying Drug Delivery Systems. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
SynThink Research Chemicals. (n.d.). Dasatinib Impurities Standards. Available at: [Link]
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CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. Available at: [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Available at: [Link]
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ProQuest. (n.d.). Impurity Profiling and Method Validation of Drug Substances. Available at: [Link]
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Veeprho. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available at: [Link]
-
SciSpace. (n.d.). Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by uhplc/infinity lc. Available at: [Link]
-
Veeprho. (n.d.). Dasatinib Dehydroxy Ethyl Impurity. Available at: [Link]
-
SynThink Research Chemicals. (2023). Working Standards vs. Reference Standards: Understanding the Key Differences. Available at: [Link]
-
Veeprho. (n.d.). Dasatinib Impurities and Related Compound. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available at: [Link]
-
Pharmaffiliates. (n.d.). Dasatinib N-Deshydroxyethyl Impurity. Available at: [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]
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SSRN. (2000). Synthesis and biological characterisation of a des-aza-dasatinib tool compound. Available at: [Link]
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World Intellectual Property Organization. (2011). SYNTHESIS PROCESS OF DASATINIB AND INTERMEDIATE THEREOF. Available at: [Link]
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Sample preparation techniques for N-Boc-N-deshydroxyethyl Dasatinib analysis
Application Note & Protocols
Strategic Sample Preparation for the Quantification of N-Boc-N-deshydroxyethyl Dasatinib in Biological Matrices
Introduction: The Bioanalytical Imperative
N-Boc-N-deshydroxyethyl Dasatinib is a derivative of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The addition of a tert-Butoxycarbonyl (Boc) protecting group and the absence of the native hydroxyethyl moiety significantly increase the molecule's lipophilicity. This alteration presents specific challenges and opportunities for its extraction from complex biological matrices such as plasma, serum, or tissue homogenates.
Accurate and precise quantification of this analyte is paramount for preclinical and clinical research, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies. The primary objective of any sample preparation workflow is to isolate the analyte of interest from endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, suppress or enhance the analyte signal (matrix effects), and potentially damage the analytical instrumentation.
This guide provides a detailed examination of three cornerstone sample preparation techniques, offering protocols that serve as a robust starting point for method development. The choice of technique represents a trade-off between speed, cost, selectivity, and the required limits of quantification.
Analyte Characteristics and Methodological Considerations
-
Structure: An N-Boc protected, N-deshydroxyethyl derivative of Dasatinib.
-
Predicted Physicochemical Properties: High lipophilicity (logP) compared to the parent drug, Dasatinib. Soluble in organic solvents.
-
Analytical Platform: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this class of molecules due to its high sensitivity and selectivity.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is strongly recommended to compensate for variability during sample preparation and analysis. If a SIL-IS is unavailable, a structurally similar compound with comparable extraction and ionization properties may be used.
Protocol I: Protein Precipitation (PPT)
Protein Precipitation is the simplest and fastest method for sample cleanup. It is often used for high-throughput screening but may be susceptible to higher matrix effects due to the limited removal of non-proteinaceous interfering substances.
A water-miscible organic solvent is added to the aqueous biological sample in a specific ratio (typically 3:1 or 4:1, solvent:sample). This alters the dielectric constant of the solution, causing proteins to denature and precipitate. The analyte remains in the supernatant, which is then separated by centrifugation.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
-
Sample & IS: To 100 µL of sample in a glass tube, add 10 µL of the internal standard.
-
pH Adjustment: Add 50 µL of a basifying buffer (e.g., 0.1 M Ammonium Acetate, pH 9.0). Scientific Rationale: Dasatinib and its analogues contain basic nitrogen atoms. Adjusting the pH to be ~2 units above the highest pKa ensures the molecule is neutral, maximizing its solubility in the organic solvent.
-
Vortexing: Briefly vortex the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Solvent Choice: MTBE is an excellent choice due to its low water miscibility and good extraction efficiency for lipophilic compounds.
-
Extraction: Cap and vortex or mix on a shaker for 5-10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water or the initial mobile phase).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol III: Solid-Phase Extraction (SPE)
SPE is the most powerful and selective sample preparation technique, capable of providing the cleanest extracts and thus minimizing matrix effects. It is highly recommended for methods requiring the lowest limits of quantification.
SPE utilizes a solid sorbent packed into a cartridge or well plate. The sample is loaded, and interfering components are washed away with a weak solvent. The analyte of interest, which is retained on the sorbent, is then eluted with a stronger solvent. For N-Boc-N-deshydroxyethyl Dasatinib, a reversed-phase (e.g., C18) sorbent is ideal.
Caption: Workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of sample with 10 µL of IS and 100 µL of 4% phosphoric acid in water. Scientific Rationale: Acidifying the sample ensures the analyte is positively charged, promoting strong retention on the reversed-phase sorbent. Vortex and centrifuge to pellet any precipitated material.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent, such as 10% methanol in water. This removes polar, water-soluble interferences while the analyte remains bound to the sorbent.
-
Elution: Elute the analyte with 1 mL of a strong solvent, such as 90% methanol in water, into a clean collection tube. Optimization Note: The elution solvent strength can be optimized to be just strong enough to elute the analyte, leaving more strongly bound interferences behind.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.
-
Analysis: Inject into the LC-MS/MS system.
Method Comparison and Selection
The optimal technique depends on the specific requirements of the assay. The table below summarizes the key performance characteristics to guide your selection.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | Very High |
| Matrix Effect | High Potential | Moderate | Low Potential |
| Analyte Recovery | Good | Good to Excellent | Excellent |
| Speed / Throughput | Very High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | Complex |
| Recommendation | Rapid screening, high concentration studies | Good balance of cleanliness and cost | Low-level quantification, regulatory submission |
Conclusion
The successful quantification of N-Boc-N-deshydroxyethyl Dasatinib in biological matrices is critically dependent on the selection and optimization of the sample preparation strategy. For rapid analysis where high concentrations are expected, Protein Precipitation offers an efficient workflow. For a superior balance of sample cleanliness, recovery, and cost, Liquid-Liquid Extraction is an excellent choice, taking advantage of the analyte's high lipophilicity. For assays demanding the highest sensitivity and selectivity, and the most robust removal of matrix interferences, Solid-Phase Extraction is the recommended method.
The protocols provided herein are comprehensive starting points. Further optimization, such as screening different LLE solvents or SPE sorbents and wash/elution solvents, is encouraged to achieve the highest performance for your specific application. All methods should be validated according to established regulatory guidelines to ensure data integrity.
References
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. Available from: [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]
-
Kole, P. L., Gautreau, D., O'Brien, J., & El-Kattan, A. (2011). Pharmaceutical liquid-liquid extraction: a review of the modern technologies and efficiency of the process. Recent Patents on Chemical Engineering, 4(2), 159-175. Available from: [Link]
-
Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54. Available from: [Link]
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2000). Bioanalytical method validation for pharmaceuticals. Rational Readings on Modern Pharmaceutical Analysis. Available from: [Link]
Application Note: Recommended Storage and Handling Protocols for N-Boc-N-deshydroxyethyl Dasatinib
Abstract
This document provides a comprehensive guide for the proper storage and handling of N-Boc-N-deshydroxyethyl Dasatinib (CAS: 1159977-13-5), a key intermediate and reference material used in the synthesis and analysis of Dasatinib-related compounds.[1][2] Adherence to these protocols is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and protecting researcher safety. This guide covers procedures for handling the compound in its solid state and in solution, including recommendations for long-term storage, stock solution preparation, and stability considerations.
Compound Identification and Properties
N-Boc-N-deshydroxyethyl Dasatinib is an N-tert-butoxycarbonyl (Boc) protected form of a Dasatinib metabolite.[3] The Boc group serves as a labile protecting group for the piperazine nitrogen, which is sensitive to acidic conditions.[4][5] The core structure is a potent kinase inhibitor, and the compound should be handled as a physiologically active and potentially hazardous substance.[6][7][8]
Table 1: Compound Specifications
| Property | Value |
| Full Chemical Name | tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate[1][2] |
| Synonyms | N-Boc-N-deshydroxyethyl Dasatinib |
| CAS Number | 1159977-13-5[1] |
| Molecular Formula | C₂₅H₃₀ClN₇O₃S[1] |
| Molecular Weight | 544.07 g/mol [1] |
| Appearance | Crystalline solid, White to Pale Yellow Powder[6][9] |
Safety Precautions and Personal Protective Equipment (PPE)
Given its relationship to Dasatinib, a potent anti-cancer agent, N-Boc-N-deshydroxyethyl Dasatinib must be handled with care to limit exposure.[10]
-
Engineering Controls : Always handle the solid compound and concentrated stock solutions within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.[9]
-
Personal Protective Equipment (PPE) :
-
Disposal : Dispose of contaminated materials and unused compound in accordance with local, state, and federal regulations for hazardous chemical waste.[8] Do not discard down the drain or in regular trash.[10]
Storage of Solid (Neat) Compound
Proper storage of the solid compound is paramount for ensuring its long-term stability. The primary degradation pathways to consider are hydrolysis (of the Boc group or other moieties) and oxidation.[11][12]
Table 2: Recommended Storage Conditions for Solid Compound
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C[6][11] | Low temperatures significantly slow the rate of all potential chemical degradation reactions. For long-term storage (>1 year), -80°C is preferred.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[11][12] | An inert atmosphere displaces oxygen and moisture, protecting against oxidative degradation and hydrolysis.[11][12] |
| Light | Protect from Light (Amber Vial)[10][11] | Although specific photosensitivity data is limited, it is best practice to protect complex organic molecules from light to prevent photodegradation.[11] |
| Container | Tightly Sealed Glass Vial[11][13] | Prevents exposure to ambient moisture and air. Glass is preferred over plastic for long-term storage of organic solids.[14] |
Protocol 3.1: Aliquoting Solid Compound Upon Receipt
-
Allow the manufacturer's vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.[15]
-
In a chemical fume hood, carefully weigh the desired amounts into smaller, amber glass vials suitable for single or short-term use.
-
Purge the headspace of each new aliquot vial with a gentle stream of argon or nitrogen gas.
-
Seal the vials tightly and store them at the recommended temperature (-20°C or -80°C).[11]
Preparation and Storage of Stock Solutions
The most common solvent for preparing high-concentration stock solutions of kinase inhibitors for in vitro use is dimethyl sulfoxide (DMSO).[6][16]
Protocol 4.1: Preparing a 10 mM DMSO Stock Solution
-
Preparation : Before opening, allow the vial of solid compound to warm to room temperature inside a desiccator.
-
Solvent : Use anhydrous, high-purity DMSO. DMSO is hygroscopic; use a fresh bottle or one that has been properly stored to minimize water content, which can impact compound stability and solubility.[14][15]
-
Calculation : To prepare 1 mL of a 10 mM stock solution, you will need 5.44 mg of N-Boc-N-deshydroxyethyl Dasatinib (MW = 544.07 g/mol ).
-
Dissolution : Add the appropriate volume of DMSO to the vial containing the pre-weighed solid. Cap the vial tightly.
-
Solubilization : To ensure complete dissolution, vortex the solution vigorously. If needed, gentle warming (up to 40-50°C) or brief sonication can be applied.[16] Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquoting : Dispense the stock solution into single-use volumes in sterile, tightly sealed cryovials. This is the most critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[14][16][17]
Table 3: Recommended Storage Conditions for Stock Solutions
| Solvent | Temperature | Max Duration | Key Considerations |
| DMSO | -80°C | Up to 6 months[18] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[17] |
| DMSO | -20°C | Up to 1 month[18] | Suitable for short-term storage. Re-qualification is advised for longer periods. |
| Aqueous Buffer | 2-8°C | < 24 hours[6] | Sparingly soluble and prone to hydrolysis. Prepare fresh for each experiment.[6] |
Quality Control and Stability Assessment
The stability of the compound, particularly the acid-labile Boc group, is a primary concern. The parent compound, Dasatinib, is known to degrade under harsh acidic, basic, and oxidative conditions.[19][20][21][22] While the Boc-protected version may have different stability profile, caution is warranted.
Protocol 5.1: Verifying Working Solution Integrity
When diluting the DMSO stock into an aqueous medium (e.g., cell culture media, assay buffer), the compound's low aqueous solubility can cause it to precipitate.[6]
-
Dilution Method : To minimize precipitation, perform serial dilutions in DMSO first, if possible, before the final dilution into the aqueous medium.[17] Add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Final DMSO Concentration : Keep the final concentration of DMSO in the assay low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[18][23]
-
Precipitation Check : After preparing the final working solution, let it stand for 10-15 minutes. Visually inspect for any cloudiness or precipitate. If available, examining a drop under a microscope is a sensitive method to detect microprecipitates.[16]
References
-
Degradation pathways of Dasatinib in tablets dosage form. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved February 21, 2026, from [Link]
-
How to Store Peptides | Best Practices for Researchers. (n.d.). GenScript. Retrieved February 21, 2026, from [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved February 21, 2026, from [Link]
-
Dasatinib - ORAL CANCER TREATMENT EDUCATION. (n.d.). NCODA. Retrieved February 21, 2026, from [Link]
-
What to select for storing your compound: neat vs. in solution? (2015, January 8). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development. Retrieved February 21, 2026, from [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (2020, June 15). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. (2020, June 15). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. (2019, January 28). Brazilian Journal of Analytical Chemistry. Retrieved February 21, 2026, from [Link]
-
A Novel Stability Indicating Assay Method Development and Validation of Dasatinib Tablets Formulations. (2014). Chemical Science Review and Letters. Retrieved February 21, 2026, from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate. Retrieved February 21, 2026, from [Link]
-
N-Boc-N-deshydroxyethyl Dasatinib. (n.d.). Veeprho. Retrieved February 21, 2026, from [Link]
-
Safety Data Sheet - Dasatinib Monohydrate. (n.d.). LKT Labs. Retrieved February 21, 2026, from [Link]
-
Boc Protected Compounds. (2019, August 10). Hebei Bozai Chemical Co., Ltd. Retrieved February 21, 2026, from [Link]
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Optimization of Reaction Conditions for the Synthesis of N-Boc-N-deshydroxyethyl Dasatinib
An Application Note from the Senior Application Scientist
Abstract
This application note provides a detailed guide for the optimization of reaction conditions for the synthesis of N-Boc-N-deshydroxyethyl Dasatinib, a critical intermediate in the manufacturing of the potent multi-kinase inhibitor, Dasatinib.[1] The strategic use of a tert-butoxycarbonyl (Boc) protecting group on the piperazine moiety is a common approach to prevent side reactions and guide the synthesis towards the desired product.[2][3] This document outlines a systematic approach to optimizing key reaction parameters—including base, solvent, temperature, and reaction time—to enhance reaction yield, purity, and overall process efficiency. We present a series of experimental protocols, comparative data, and a final, validated methodology designed for researchers and professionals in drug development and process chemistry. The optimized protocol results in a significant improvement in yield and purity, establishing a robust and scalable method for producing this key pharmaceutical intermediate.
Introduction
Dasatinib, marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its synthesis is a multi-step process where the control of selectivity and purity is paramount. A key intermediate in several efficient synthetic routes is tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate, also known as N-Boc-N-deshydroxyethyl Dasatinib.[5][6]
The synthesis of this intermediate typically involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyrimidine ring of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide with N-Boc-piperazine.[2] The Boc protecting group serves to deactivate the second nitrogen of the piperazine ring, preventing undesired side reactions and facilitating a clean subsequent deprotection and alkylation to install the final hydroxyethyl group.
While the general pathway is established, the efficiency of this coupling step is highly dependent on the reaction conditions. Sub-optimal conditions can lead to low yields, the formation of process-related impurities, and challenges in downstream purification, all of which negatively impact the economic viability and environmental footprint of the manufacturing process. This guide provides a systematic investigation into the optimization of these conditions to develop a high-yielding, robust, and scalable protocol.
Synthetic Pathway and Experimental Workflow
The core reaction involves the coupling of two key fragments, as depicted in the scheme below. Our optimization efforts are focused on this specific transformation to maximize its efficiency.
Scheme 1: Synthesis of N-Boc-N-deshydroxyethyl Dasatinib

The general workflow for the optimization experiments follows a logical progression from reaction setup to final analysis, ensuring that data is collected consistently across all tested conditions.
Diagram 1: General experimental workflow for the optimization studies.
Materials and Analytical Methods
Materials
All reagents and solvents should be of analytical or HPLC grade and used as received unless otherwise specified.
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Purity ≥98%)
-
tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (Purity ≥99%)
-
Bases: N,N-Diisopropylethylamine (DIPEA), Sodium tert-butoxide (NaOtBu), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
-
Solvents: n-Pentanol, N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Analytical Methods
Reaction progress and product purity were monitored using High-Performance Liquid Chromatography (HPLC). Confirmation of product identity was performed using LC-MS and ¹H NMR.
-
HPLC Method:
-
LC-MS: Electrospray ionization (ESI) in positive mode to confirm the molecular weight of the product (Expected [M+H]⁺: 544.18).[5]
-
¹H NMR: Spectra recorded on a 300 MHz or 400 MHz spectrometer in DMSO-d₆ to confirm the structure. The presence of the Boc group is confirmed by a characteristic sharp singlet at approximately δ 1.40.[2]
Experimental Design for Optimization Studies
A series of experiments were designed to independently evaluate the impact of different bases, solvents, and temperatures on the reaction outcome. A baseline protocol was first established.
General Unoptimized Protocol (Baseline)
To a stirred suspension of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1.0 eq) in a designated solvent (10 mL/g), N-Boc-piperazine (1.2 eq) and a base (1.5 eq) were added. The mixture was heated to a set temperature and stirred for a specified time. The reaction was monitored by HPLC. Upon completion, the reaction was cooled and worked up.
Optimization of Base and Solvent
The choice of base is critical for activating the nucleophile and neutralizing the HCl generated during the SNAr reaction. The solvent must solubilize the reactants and be compatible with the chosen base and temperature. Four bases and four solvents were screened at 80-85 °C.
Table 1: Effect of Base and Solvent on Reaction Yield and Purity
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | DIPEA | n-Pentanol | 110 (reflux) | 8 | 84.2 | 97.5 |
| 2 | DIPEA | DMF | 85 | 6 | 79.5 | 96.8 |
| 3 | K₂CO₃ | DMF | 85 | 10 | 88.1 | 98.2 |
| 4 | K₂CO₃ | ACN | 80 (reflux) | 12 | 85.4 | 98.0 |
| 5 | NaOtBu | THF | 65 (reflux) | 2 | 94.1 | 98.8 |
| 6 | NaOtBu | DMF | 85 | 2 | 91.5 | 97.9 |
| 7 | Cs₂CO₃ | ACN | 80 (reflux) | 6 | 92.3 | 98.5 |
Discussion: The combination of a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) in an aprotic polar solvent like THF provided the highest yield and purity in the shortest reaction time.[2] While DIPEA in n-pentanol also gave a good yield, the reaction required a higher temperature and longer duration.[2] Inorganic bases like K₂CO₃ and Cs₂CO₃ were effective, particularly in polar aprotic solvents, but required longer reaction times compared to NaOtBu.
Optimization of Temperature
Using the best base/solvent combination (NaOtBu in THF), the effect of temperature was evaluated.
Table 2: Effect of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 25 (RT) | 8 | 65.7 | 99.1 |
| 2 | 45 | 4 | 89.3 | 98.9 |
| 3 | 65 (reflux) | 2 | 94.5 | 98.8 |
| 4 | 80 (sealed tube) | 2 | 94.2 | 97.6 (impurities) |
Discussion: The reaction rate is significantly dependent on temperature. While the reaction proceeds at room temperature, it is impractically slow. Increasing the temperature to the reflux point of THF (65-66 °C) provides an optimal balance of rapid reaction kinetics and minimal impurity formation. Higher temperatures did not improve the yield and led to a slight decrease in purity.
Logical Relationship of Optimized Parameters
The optimization process reveals a clear relationship between the chosen parameters and the desired outcomes of high yield and purity. The selection of a strong base in a suitable aprotic solvent, combined with an optimal thermal profile, drives the reaction efficiently to completion while minimizing side-product formation.
Diagram 2: Relationship between optimized parameters and process outcomes.
Optimized Protocol
Based on the results of the optimization studies, the following protocol is recommended for the synthesis of N-Boc-N-deshydroxyethyl Dasatinib.
Step-by-Step Methodology:
-
Vessel Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq) followed by anhydrous Tetrahydrofuran (THF) (100 mL, 10 vol).
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure.
-
Base Addition: Begin stirring the suspension. In a single portion, add Sodium tert-butoxide (NaOtBu) (1.5 eq) to the flask. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (~65-66 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by HPLC. The reaction is typically complete within 2 hours.
-
Work-up - Quenching: Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to 20-25 °C. Slowly add deionized water (100 mL) to quench the reaction and precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour at 20-25 °C. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with a 1:1 mixture of THF/water (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove residual salts and impurities.
-
Drying: Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin.
Characterization of Final Product
The product obtained from the optimized protocol was a consistent off-white to pale yellow solid.
-
Yield: 94-95%
-
Purity (HPLC): >98.5%
-
LC-MS: m/z = 544.2 [M+H]⁺, consistent with the molecular formula C₂₅H₃₀ClN₇O₃S.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is consistent with the structure. Key signals include a sharp singlet at δ 1.40 (9H, s), corresponding to the protons of the Boc group, confirming its presence.[2]
Conclusion
This application note details a systematic approach to optimizing the synthesis of N-Boc-N-deshydroxyethyl Dasatinib. The investigation identified Sodium tert-butoxide in THF at reflux temperature as the optimal condition for the coupling reaction. The developed protocol is rapid, robust, and provides the target intermediate in high yield (>94%) and excellent purity (>98.5%). This refined process represents a significant improvement over non-optimized conditions, offering a more efficient and economically viable route for the large-scale production of this key Dasatinib intermediate.
References
-
Suresh, G. et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org, .
- CN104788445A - Synthesis method of Dasatinib intermediate. Google Patents.
-
Singh, R. et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 22(8), 1339. Available at: [Link].
- EP 2918584 A1 - Process and intermediates for the preparation of dasatinib. Google Patents.
- EP2532662A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
-
US 2013/0030182 A1 - Synthesis process of dasatinib and intermediate thereof. Justia Patents. Retrieved from [Link].
-
N-Boc-N-deshydroxyethyl Dasatinib-d8. PubChem. Retrieved from [Link].
- WO2011095125A1 - Synthesis methods and purification methods of dasatinib. Google Patents.
-
N-DESHYDROXYETHYL DASATINIB. Inxight Drugs. Retrieved from [Link].
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
-
N-Boc-N-deshydroxyethyl Dasatinib. Veeprho. Retrieved from [Link].
-
N-Deshydroxyethyl Dasatinib. PubChem. Retrieved from [Link].
- EP2918584A1 - Process and intermediates for the preparation of dasatinib. Google Patents.
-
Suresh, G. et al. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). SSRN. Available at: [Link].
-
Kumar, P. et al. (2022). A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed. International Journal of Multidisciplinary Research and Growth Evaluation, 3(2), 31-38. Available at: [Link].
-
Nuli, M.V. & Rekulapally, V.K. (2023). Overall review on analytical method development and validation of Dasatinib. International Journal of Pharmaceutical and Chemical Sciences, 4(1), 27-34. Available at: [Link].
Sources
- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. vixra.org [vixra.org]
- 3. EP2532662A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. allmedicaljournal.com [allmedicaljournal.com]
- 5. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of Dasatinib & Impurities
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for resolving the specific co-elution challenge between Dasatinib and its protected intermediate, N-Boc-N-deshydroxyethyl Dasatinib.
Topic: Resolving Co-elution of Dasatinib and N-Boc-N-deshydroxyethyl Dasatinib Document ID: TS-HPLC-DAS-042 Last Updated: February 21, 2026 Audience: Analytical Chemists, QC Specialists, Process Chemists
Executive Summary & Chemical Context[1][2][3][4][5]
The Challenge: Researchers often encounter co-elution or poor resolution between Dasatinib (API) and its synthetic intermediate/impurity N-Boc-N-deshydroxyethyl Dasatinib (hereafter referred to as Boc-Impurity ). While Dasatinib is a polar, basic Tyrosine Kinase Inhibitor (TKI), the Boc-Impurity is significantly more lipophilic and lacks the basic piperazine center. Co-elution typically arises from "generic" gradient slopes or inappropriate pH selection that compresses the selectivity window between the ionized API and the neutral protected impurity.
The Analytes:
| Feature | Dasatinib | N-Boc-N-deshydroxyethyl Dasatinib |
| CAS | 302962-49-8 | 1159977-13-5 |
| Key Functional Group | Piperazine-N-ethanol (Polar, Basic) | N-Boc protected amine (Hydrophobic, Neutral) |
| pKa (approx) | ~6.8, 10.8 (Basic) | Non-ionizable at physiological pH range |
| LogP (Hydrophobicity) | ~2.7 (Neutral form) | > 4.5 (Estimated due to t-Butyl group) |
| Chromatographic Behavior | pH-dependent retention | pH-independent retention (mostly) |
Diagnostic & Root Cause Analysis (Troubleshooting)
Q1: Why are these two distinct molecules co-eluting?
A: If these chemically distinct molecules co-elute, your method is likely suffering from "Selectivity Compression" due to one of three factors:
-
High Organic Isocratic Hold: You are using a high % organic (e.g., >60% ACN) to elute Dasatinib quickly. At this solvent strength, the hydrophobic interaction difference is minimized, causing both to rush through the column.
-
Inappropriate pH: If running at pH > 8.0 , Dasatinib is largely neutral and its hydrophobicity increases, moving it closer to the Boc-Impurity.
-
Gradient Slope: A steep gradient (e.g., 5% to 95% B in 5 minutes) does not allow enough time for the stationary phase to discriminate between the slightly different interaction kinetics of the aromatic cores before the organic modifier "washes" them both off.
Q2: How do I confirm it is actually the Boc-Impurity and not a degradation product?
A:
-
Check UV Spectra: Dasatinib has maxima at ~320 nm and ~230 nm. The Boc-Impurity has a similar chromophore (the aminothiazole/pyrimidine core is intact) but the Boc group alters the absorbance slightly in the lower UV range.
-
Mass Spectrometry (The Gold Standard):
-
Dasatinib: [M+H]+ = 488.0 m/z.[1]
-
Boc-Impurity: [M+H]+ = ~544.2 m/z (Check for the +56 Da difference of the t-butyl vs H, minus the hydroxyethyl difference). Note: The Boc group is acid-labile; use mild ionization source settings to prevent in-source fragmentation.
-
Method Optimization Strategy (The Fix)
To resolve these peaks, we must exploit the
Strategy A: pH Modulation (The "Ionization Switch")
-
Mechanism: Dasatinib is basic.[2] At pH 3.0 - 4.5 , the piperazine nitrogen is protonated (positively charged). This drastically reduces its retention on C18 columns.
-
Result: Dasatinib elutes earlier.
-
Boc-Impurity: Being neutral (carbamate protected), its retention is largely unaffected by pH. It remains retained.
-
Outcome: The resolution window (
) widens significantly.
Strategy B: Stationary Phase Selection
-
Standard C18: Good, but requires careful gradient optimization.
-
Phenyl-Hexyl: Recommended. The
interactions with the aminothiazole/pyrimidine core provide unique selectivity. The bulky Boc group on the impurity may sterically hinder this interaction compared to the linear hydroxyethyl group of Dasatinib, altering elution order.
Validated Step-by-Step Protocol
This protocol uses a pH-controlled gradient to maximize resolution.
Reagents:
-
Buffer: 20 mM Ammonium Acetate adjusted to pH 5.0 with Acetic Acid. (Compatible with MS).
-
Solvent A: 95% Buffer / 5% Acetonitrile.
-
Solvent B: 100% Acetonitrile.
-
Column: Inertsil ODS-3V or Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
Instrument Parameters:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 35°C | Improves mass transfer; reduces viscosity. |
| Detection | UV @ 310 nm | Specific for Dasatinib core; minimizes baseline drift. |
| Injection Vol | 10 µL | Prevent column overload. |
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration: Low organic to trap polar impurities. |
| 2.0 | 90 | 10 | Isocratic Hold: Ensure Dasatinib focuses at head of column. |
| 20.0 | 40 | 60 | Linear Ramp: Slow elution of Dasatinib (approx 12-15 min). |
| 25.0 | 10 | 90 | Wash: Elute hydrophobic Boc-Impurity (approx 22-24 min). |
| 30.0 | 10 | 90 | Hold: Ensure all lipophilic contaminants clear. |
| 30.1 | 90 | 10 | Re-equilibration. |
| 35.0 | 90 | 10 | End. |
Expected Results:
-
Dasatinib: Retention Time (RT) ~12-14 min.
-
N-Boc-N-deshydroxyethyl Dasatinib: Retention Time (RT) ~21-23 min.
-
Resolution (
): > 5.0.
Troubleshooting Logic & Workflow
The following diagram illustrates the decision process for resolving co-elution issues specific to Dasatinib impurities.
Caption: Decision tree for isolating Dasatinib from hydrophobic impurities like N-Boc-N-deshydroxyethyl Dasatinib.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) instead of Ammonium Acetate? A: While TFA (pH ~2.0) provides excellent peak shape for bases like Dasatinib, it poses a risk to the Boc-Impurity . The Boc (tert-butoxycarbonyl) group is acid-labile and may hydrolyze during the run if the pH is too low or temperature is high, converting the impurity into N-deshydroxyethyl Dasatinib. This creates a "moving target" peak or split peaks. Ammonium Acetate (pH 4.5 - 6.0) is safer for preserving the integrity of the Boc group during analysis.
Q: The N-Boc peak is broad. How do I sharpen it? A: The N-Boc impurity is very hydrophobic. Broadening often occurs if the sample diluent is too weak (causing precipitation at the head) or if it drags during the isocratic hold.
-
Fix: Ensure the final gradient ramp (the "Wash" step) goes to at least 90-95% Acetonitrile to elute it sharply.
-
Fix: Use a gradient rather than isocratic conditions.
Q: I see a peak eluting before Dasatinib. Is this the Boc-Impurity? A: Unlikely. The Boc group adds significant hydrophobicity. Early eluting peaks are likely N-oxide Dasatinib or N-deshydroxyethyl Dasatinib (without the Boc group), which are more polar than the parent drug [1].
References
-
Lanke, S. V., et al. "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance." International Journal of Science and Research (IJSR), vol. 6, no. 11, 2017. Link
-
Agarwal, S., & Singh, K. K.[3] "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." Brazilian Journal of Analytical Chemistry, 2019. Link
-
Vatchavai, B. R., et al. "Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms."[4] Asian Journal of Pharmaceutical Technology & Innovation, 2017.[4] Link
-
PubChem. "N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S."[5][6] National Library of Medicine. Link
-
Veeprho.[3] "N-Boc-N-deshydroxyethyl Dasatinib Structure and CAS." Veeprho Laboratories. Link
Sources
- 1. ijsr.net [ijsr.net]
- 2. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]
- 6. N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S | CID 53311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification strategies for removing N-Boc-N-deshydroxyethyl Dasatinib impurities
Technical Support Center: Dasatinib Purification
A Guide to Removing N-Boc-N-deshydroxyethyl Dasatinib Impurities
Welcome to the technical support center for Dasatinib purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying Dasatinib, with a specific focus on the removal of the common process-related impurity, N-Boc-N-deshydroxyethyl Dasatinib. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Challenge: The N-Boc-N-deshydroxyethyl Dasatinib Impurity
The N-Boc-N-deshydroxyethyl Dasatinib is a process-related impurity that often arises during the synthesis of Dasatinib. It is structurally similar to the final active pharmaceutical ingredient (API), but with a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen where the hydroxyethyl group should be absent.
Why is its removal critical? The presence of this and other impurities can have significant implications for the final drug product's safety, efficacy, and stability. Regulatory bodies like the ICH have strict guidelines on the qualification and control of impurities in new drug substances[1]. The N-Boc-N-deshydroxyethyl impurity, being structurally related, could potentially have its own pharmacological or toxicological profile, making its removal to acceptable levels a non-negotiable aspect of the manufacturing process.
Purification Strategy 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a powerful technique for isolating compounds with high purity. It is particularly useful when dealing with impurities that are structurally similar to the target compound, making separation by other means, like crystallization, difficult.
Frequently Asked Questions (FAQs) - HPLC
Q1: When should I choose Prep-HPLC to remove the N-Boc-N-deshydroxyethyl impurity?
A: Prep-HPLC is the recommended strategy in the following scenarios:
-
High Purity Requirements: When you need to achieve purity levels of >99.5% for your Dasatinib API.
-
Reference Standard Isolation: To isolate and purify the N-Boc-N-deshydroxyethyl impurity itself for use as a reference standard in analytical method development.
-
Challenging Separations: When crystallization trials have failed to provide the desired level of purity due to co-crystallization.
-
Small to Moderate Scale: For purifying material on a scale from milligrams to several grams.
Q2: What are the recommended starting conditions for chromatographic separation of Dasatinib and its impurities?
A: Based on established analytical methods, a reversed-phase approach is most effective. A good starting point for your method development would be based on conditions reported for the analytical separation of Dasatinib and its related substances.[1][2][3]
| Parameter | Recommended Starting Condition | Rationale & Source |
| Stationary Phase | C18 Column (e.g., Inertsil ODS 3V, Kinetex C18) | C18 columns provide excellent retention and selectivity for moderately polar compounds like Dasatinib and its impurities.[2][3][4] |
| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium Acetate, pH 5.0 or Potassium Dihydrogen Phosphate, pH 6.0) | Buffering the mobile phase helps to maintain a consistent ionization state of the molecules, leading to sharp, reproducible peaks. The pH should be selected based on the pKa of Dasatinib to optimize retention and selectivity.[1][3] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers in reversed-phase chromatography. Acetonitrile often provides better peak shape and lower backpressure.[1][2] |
| Elution Mode | Gradient | A gradient elution (gradually increasing the percentage of Mobile Phase B) is typically necessary to effectively separate all related impurities and elute the highly retained Dasatinib peak in a reasonable time.[2][3] |
| Detection Wavelength | ~310-324 nm | Dasatinib has a strong UV absorbance maximum in this range, allowing for sensitive detection of both the main compound and its impurities.[1][5] |
| Column Temperature | 30-50 °C | Elevating the column temperature can improve peak efficiency and reduce viscosity, but should be optimized to ensure the stability of the analyte.[2][3] |
Troubleshooting Guide - HPLC
Issue: I am seeing poor resolution between Dasatinib and the N-Boc-N-deshydroxyethyl impurity.
This is a common challenge due to the structural similarity. Follow this logical troubleshooting workflow to improve your separation.
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Step 1: Optimize Gradient Slope: A shallower gradient around the elution time of the two compounds will increase the separation time between them, often improving resolution. Start by decreasing the rate of change of %B/minute.
-
Step 2: Adjust Mobile Phase pH: The ionization state of Dasatinib and the impurity can be subtly different. Adjusting the pH of the aqueous buffer (e.g., from 5.0 to 5.5 or 4.5) can alter their retention times differently, thereby enhancing separation.[1]
-
Step 3: Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) changes the selectivity of the separation. Methanol is more polar and can alter the interaction with the stationary phase in a way that may resolve closely eluting peaks.
-
Step 4: Try a Different Stationary Phase: If the above steps fail, the C18 chemistry may not be optimal. Consider a phenyl-hexyl column, which offers different (π-π) interactions, or a column with a different C18 bonding density or end-capping.
Purification Strategy 2: Crystallization
Crystallization is a cost-effective and highly scalable purification technique that is ideal for a final purification step to remove residual impurities and isolate a specific polymorphic form of the API.[6][7] Its success depends on the difference in solubility between Dasatinib and the N-Boc-N-deshydroxyethyl impurity in a given solvent system.
Frequently Asked Questions (FAQs) - Crystallization
Q3: Can crystallization effectively remove the N-Boc impurity?
A: Yes, provided an appropriate solvent system is identified. The N-Boc impurity is significantly more non-polar (lipophilic) than Dasatinib due to the bulky, non-polar Boc group and the absence of the polar hydroxyl group. This difference in polarity is the key to a successful separation via crystallization. You should look for a solvent system where Dasatinib has moderate solubility at high temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.
Q4: What are some recommended solvent systems for Dasatinib crystallization?
A: The literature suggests several solvent systems for crystallizing Dasatinib to obtain various forms, which can be adapted for purification:
-
Methanol: Can be used to prepare the N-6 crystal form by dissolving Dasatinib at elevated temperatures (60-75°C) and then slowly cooling.[8]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with an Anti-solvent: Dasatinib can be dissolved in a small amount of a strong solvent like DMF or DMSO, followed by the addition of an anti-solvent (a solvent in which Dasatinib is insoluble, such as water) to induce crystallization.[9]
-
Ethanol/Water or Isopropanol (IPA)/Water Mixtures: These protic solvent mixtures are commonly used. The ratio can be fine-tuned to control the solubility and crystallization process.[7]
Troubleshooting Guide - Crystallization
Issue: The purity of my Dasatinib did not improve significantly after crystallization.
This indicates that the impurity is co-crystallizing with the product. Here is a workflow to address this issue.
Caption: Troubleshooting workflow for ineffective crystallization.
-
Slow Down the Cooling Rate: Rapid cooling can cause the impurity to crash out of the solution and become trapped within the crystal lattice of the product. Employ a slow, controlled cooling profile to allow for the selective crystallization of Dasatinib.
-
Re-evaluate the Solvent System: The chosen solvent may not have a large enough solubility differential between Dasatinib and the impurity. Screen a new range of solvents or, if using a binary system (e.g., ethanol/water), systematically vary the ratio to find the optimal composition for impurity rejection.
-
Reduce the Initial Impurity Load: Crystallization is most effective at removing smaller amounts of impurities. If your crude material is heavily contaminated (>5%), consider a preliminary purification step, such as flash column chromatography, to reduce the impurity load before the final crystallization.
Experimental Protocols
Protocol 1: Step-by-Step HPLC Method Development
-
Analytical Method: Develop a robust analytical HPLC or UPLC method first. Use a C18 column (e.g., 150 x 4.6 mm, 5 µm). Screen gradients of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic phase (acetonitrile).
-
Spike and Identify: Prepare a sample of your crude Dasatinib and spike it with a known amount of the N-Boc-N-deshydroxyethyl impurity reference standard (if available) to confirm the peak's retention time.
-
Optimize Selectivity: Adjust the gradient slope and pH as described in the troubleshooting section to achieve a baseline resolution of at least 2.0 between the impurity and the Dasatinib peak.[1]
-
Scale-Up Calculation: Once the analytical method is optimized, scale it up to your preparative column. The flow rate should be adjusted based on the square of the ratio of the column diameters. (e.g., Prep Flow = Analytical Flow * (Prep Diameter / Analytical Diameter)²). The gradient time should also be adjusted to keep the linear velocity constant.
-
Loading Study: Determine the maximum amount of crude material you can inject onto the preparative column without losing resolution.
-
Fraction Collection: Collect fractions as the peaks elute. It is often best to perform "heart-cutting," where you only collect the purest central portion of the Dasatinib peak, recycling the mixed front and tail fractions into a future run.
-
Analysis and Pooling: Analyze each fraction using your analytical HPLC method. Pool the fractions that meet your required purity specification (e.g., >99.5%).
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions, typically via rotary evaporation, to isolate the purified Dasatinib.
Protocol 2: General Recrystallization of Dasatinib
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., methanol).[8]
-
Dissolution: In a clean, appropriately sized vessel, add the crude Dasatinib. Add the minimum amount of hot solvent (e.g., methanol at ~65 °C) required to fully dissolve the material with stirring. A mass ratio of methanol to Dasatinib of 18:1 to 30:1 is a good starting point.[8]
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution. Allow it to cool to room temperature naturally first, then you may use an ice bath to further reduce the temperature to 0-10 °C to maximize yield.[9] Stirring during cooling can promote the formation of smaller, more uniform crystals.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified solid under vacuum at an appropriate temperature (e.g., 55-60 °C) until a constant weight is achieved.[6]
-
Purity Check: Analyze the final product and the mother liquor by a validated analytical HPLC method to determine the final purity and assess the effectiveness of the crystallization.
References
-
Rao, K. N. V., et al. (2013). Analytical Method Development and Validation of Dasatinib in its Pharmaceutical Dosage Form by UPLC with Forced Degradation Studies. International Journal for Pharmaceutical Research Scholars (IJPRS), 2(4), 221-227. [Link]
-
Reddy, G. S., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science. [Link]
-
Agarwal, S., & Singh, K. K. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry. [Link]
-
Balaji, N., et al. (2016). Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by uhplc/infinity lc. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 209-216. [Link]
-
Reddy, B. P., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 6(11). [Link]
- Wang, Y. (2011). Synthesis methods and purification methods of dasatinib.
-
Reddy, G. S., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. PubMed. [Link]
-
Reddy, G. S., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science. [Link]
-
ResearchGate. (n.d.). Optimized HPLC Method: a Chromatogram of Spiked Dasatinib sample with Six Impurities. [Link]
-
Reddy, G. S., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. ResearchGate. [Link]
-
Kumar, D. S., et al. (2022). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF DASATINIB AND ITS IMPURITIES IN PHARMACEUTICAL DOS. GSC Biological and Pharmaceutical Sciences. [Link]
- Li, J., et al. (2012). A new preparation method for Dasatinib N-6 crystal form.
-
Saini, D. (2021). Overall review on analytical method development and validation of Dasatinib. ResearchGate. [Link]
-
Al-Shdefat, R., et al. (2024). Development and Validation of a Robust RP-HPLC Method for Quantifying Dasatinib in Self-Microemulsifying Drug Delivery Systems. PMC. [Link]
-
Pathi, L., et al. (2016). crystalline dasatinib process. Justia Patents. [Link]
-
ResearchGate. (n.d.). a Linearity plot of Dasatinib and its six impurities (Imp A, Imp C, Imp.... [Link]
-
Zhang, T., et al. (2022). Dasatinib Nanoemulsion and Nanocrystal for Enhanced Oral Drug Delivery. MDPI. [Link]
-
Aronhime, J., et al. (2012). Polymorphs of dasatinib and process for preparation thereof. European Patent Office. [Link]
- Gamas-Lourdes, M., et al. (2012). Synthesis process of dasatinib and intermediate thereof.
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Synthetic Communications, 47(15), 1424-1430. [Link]
- Gilla, G., et al. (2015). Process for preparing dasatinib monohydrate.
Sources
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- 2. academic.oup.com [academic.oup.com]
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- 4. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN102643275A - A new preparation method for Dasatinib N-6 crystal form - Google Patents [patents.google.com]
- 9. WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of N-Boc-N-deshydroxyethyl Dasatinib
Introduction
Dasatinib, marketed as Sprycel®, is a potent second-generation tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance or intolerance to imatinib.[1][2] The synthesis of such a complex Active Pharmaceutical Ingredient (API) involves multiple steps, where the formation of process-related impurities and intermediates is a critical concern for quality control.[2][3] The stringent standards set by regulatory bodies like the ICH require that any impurity present at significant levels must be identified and characterized to ensure the safety and efficacy of the final drug product.[4][5]
N-Boc-N-deshydroxyethyl Dasatinib (tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate) is a key intermediate or potential impurity in certain synthetic routes of Dasatinib.[6][7] It differs from the parent drug by the replacement of the N-hydroxyethyl group on the piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group. This modification, while seemingly minor, significantly alters the molecule's polarity and introduces a distinct spectroscopic signature.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Boc-N-deshydroxyethyl Dasatinib. We will present a detailed, step-by-step protocol for spectral acquisition and a comparative analysis against the parent drug, Dasatinib. This document is intended for researchers, analytical scientists, and drug development professionals involved in the synthesis, purification, and quality control of Dasatinib and its related compounds.
Structural Comparison: The Key to Spectral Differentiation
The ability to distinguish N-Boc-N-deshydroxyethyl Dasatinib from Dasatinib and its immediate precursor, N-deshydroxyethyl Dasatinib, hinges on understanding their structural differences. The ¹H NMR spectrum provides a direct fingerprint of these differences.
-
Dasatinib: Features a hydroxyethyl group (-CH₂CH₂OH) on the piperazine nitrogen.
-
N-deshydroxyethyl Dasatinib: The piperazine ring has a secondary amine (N-H).[8]
-
N-Boc-N-deshydroxyethyl Dasatinib: The piperazine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group (-C(O)OC(CH₃)₃).[6][9][10]
The most significant changes in the ¹H NMR spectrum will arise from the addition of the bulky, magnetically equivalent protons of the Boc group and the removal of the hydroxyethyl protons.
Theoretical ¹H NMR Analysis of N-Boc-N-deshydroxyethyl Dasatinib
A predictive analysis based on fundamental principles and known chemical shifts for similar structural motifs allows for a confident assignment of the ¹H NMR spectrum.[11][12] The molecule can be dissected into several key proton environments.
-
Boc Group Protons: The nine protons of the tert-butyl group are chemically and magnetically equivalent. They will appear as a sharp, intense singlet, typically in the upfield region of the spectrum (δ 1.4 – 1.6 ppm). This signal is the most unambiguous diagnostic peak for this compound.[13][14]
-
Aromatic Protons (2-chloro-6-methylphenyl ring): The three protons on this ring will exhibit complex splitting patterns (multiplets or overlapping doublets/triplets) in the aromatic region (δ 7.2 – 7.5 ppm).
-
Thiazole and Pyrimidine Protons: The single proton on the thiazole ring and the single proton on the pyrimidine ring will each appear as a distinct singlet in the downfield region (δ 6.0 - 8.5 ppm).
-
Piperazine Protons: The eight protons on the piperazine ring are no longer symmetrical due to the different substituents on the two nitrogen atoms. They will appear as two or more distinct multiplets, typically between δ 3.4 and 3.8 ppm. The protons on the carbons adjacent to the Boc-substituted nitrogen will be influenced by the electron-withdrawing effect of the carbonyl group.
-
Methyl Protons: Two sharp singlets are expected: one for the methyl group on the pyrimidine ring (δ ~2.4 ppm) and one for the methyl group on the phenyl ring (δ ~2.3 ppm).
-
Amide and Amine NH Protons: Two exchangeable (D₂O-exchangeable) protons are expected as singlets in the far downfield region (δ > 9.0 ppm), corresponding to the thiazole-NH-pyrimidine and the phenyl-NH-carbonyl protons.[1]
Experimental Protocol: Acquiring a High-Quality Spectrum
This protocol provides a validated methodology for obtaining a high-resolution ¹H NMR spectrum suitable for structural elucidation and purity assessment.
A. Materials and Equipment
-
Analyte: N-Boc-N-deshydroxyethyl Dasatinib reference standard
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
B. Sample Preparation
-
Accurately weigh 5-10 mg of N-Boc-N-deshydroxyethyl Dasatinib directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is critical as it readily dissolves the analyte and allows for the observation of exchangeable N-H protons.[15][16]
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4 cm).
C. NMR Instrument Parameters
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds (to allow for full relaxation of protons)
-
Number of Scans (ns): 16 (increase for dilute samples to improve signal-to-noise)
-
Spectral Width: 0-16 ppm
-
Referencing: Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.[17]
Workflow for Spectral Analysis and Structural Confirmation
The following diagram outlines the logical process from sample receipt to final confirmation.
Caption: Workflow for the 1H NMR analysis of N-Boc-N-deshydroxyethyl Dasatinib.
Comparative Data Analysis: N-Boc-N-deshydroxyethyl Dasatinib vs. Dasatinib
The most powerful application of this analysis is the direct comparison with the well-characterized spectrum of Dasatinib. The table below summarizes the key diagnostic signals and highlights the expected differences.
| Proton Environment | N-Boc-N-deshydroxyethyl Dasatinib (Expected δ, ppm) | Dasatinib (Reported/Expected δ, ppm) | Key Differentiator |
| Boc Group (-C(CH₃)₃) | ~1.45 (s, 9H) | Absent | Present. Unambiguous confirmation signal. |
| Hydroxyethyl (-CH₂OH) | Absent | ~3.55 (q, 2H) | Absent. Confirms deshydroxyethyl structure. |
| Hydroxyethyl (-CH₂N) | Absent | ~2.55 (t, 2H) | Absent. |
| Hydroxyethyl (-OH) | Absent | ~4.50 (t, 1H, exchangeable) | Absent. |
| Piperazine Ring (-CH₂-N-Boc) | ~3.45 (m, 4H) | N/A | Shifted due to Boc group's electronic effect. |
| Piperazine Ring (-CH₂-N-Pyr) | ~3.70 (m, 4H) | ~3.60 (m, 4H) | Similar chemical shift, but multiplicity may differ. |
| Thiazole-NH-Pyrimidine | ~9.90 (s, 1H, exchangeable) | ~9.88 (s, 1H, exchangeable)[1] | Largely unaffected. |
| Phenyl-NH-CO | ~11.50 (s, 1H, exchangeable) | ~11.47 (s, 1H, exchangeable)[1] | Largely unaffected. |
| Thiazole-H | ~8.10 (s, 1H) | ~8.06 (s, 1H)[16] | Minor shift possible. |
| Pyrimidine-H | ~6.10 (s, 1H) | ~6.05 (s, 1H)[15] | Minor shift possible. |
| Phenyl-H (Aromatic) | ~7.3-7.4 (m, 3H) | ~7.3-7.4 (m, 3H) | Largely unaffected. |
| Pyrimidine-CH₃ | ~2.40 (s, 3H) | ~2.40 (s, 3H)[15] | Largely unaffected. |
| Phenyl-CH₃ | ~2.30 (s, 3H) | ~2.28 (s, 3H)[15] | Largely unaffected. |
(Note: 's' = singlet, 't' = triplet, 'q' = quartet, 'm' = multiplet. Chemical shifts are approximate and can vary slightly based on concentration and instrument.)
Interpretation Summary: The diagnosis is straightforward. The presence of a large singlet integrating to 9 protons around δ 1.45 ppm, coupled with the complete absence of signals corresponding to the 2-hydroxyethyl moiety (three distinct signals for -CH₂N-, -CH₂O-, and -OH), provides conclusive evidence for the structure of N-Boc-N-deshydroxyethyl Dasatinib.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural characterization of Dasatinib and its related substances. The protocol and comparative data presented in this guide offer a robust and reliable method for the unambiguous identification of N-Boc-N-deshydroxyethyl Dasatinib. The key diagnostic signals—the appearance of the 9H Boc singlet and the disappearance of the hydroxyethyl group signals—provide a clear and definitive spectral fingerprint, enabling chemists to confidently monitor reaction progress, identify impurities, and ensure the quality of their materials in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53311419, N-Boc-N-deshydroxyethyl Dasatinib-d8. Available at: [Link]
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U.S. Food and Drug Administration (2006). Center for Drug Evaluation and Research, Application Number: 21-986 & 22-072. Available at: [Link]
-
Supporting Information for "Bioorthogonal approach for imaging the binding between Dasatinib and its target proteins inside living cells". Available at: [Link]
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Veeprho Laboratories Pvt. Ltd. N-Boc-N-deshydroxyethyl Dasatinib | CAS 1159977-13-5. Available at: [Link]
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Al-Otaibi, M. S., et al. (2014). Dasatinib. Profiles of Drug Substances, Excipients, and Related Methodology, 39, 145-189. Available at: [Link]
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Klutchko, C. D., et al. (2015). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Molecules, 20(4), 5641-5669. Available at: [Link]
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Veeprho Laboratories Pvt. Ltd. Dasatinib Impurities and Related Compound. Available at: [Link]
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Iida, K., et al. (2019). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 5(4), 57. Available at: [Link]
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SynThink Research Chemicals. Dasatinib Impurities Standards. Available at: [Link]
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SynZeal. Dasatinib Impurity 6. Available at: [Link]
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Kumar, A., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research, 6(11), 1145-1153. Available at: [Link]
- Google Patents. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
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Abraham, R. J., & Reid, M. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(10), 847-857. Available at: [Link]
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Mphahlele, M. J., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5510. Available at: [Link]
-
Bhattacharya, S., et al. (2011). Chemical Synthesis of Small Peptides Using N-α-tertiary Butyloxycarbonyl (Boc) Amino Acids and their Characterization. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
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Pharmaffiliates. N-Boc-N-deshydroxyethyl Dasatinib. Available at: [Link]
-
ResearchGate. ¹H NMR characterization of HA-DAS polymer. Available at: [Link]
-
Le, P. M., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available at: [Link]
-
ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11669430, N-Deshydroxyethyl Dasatinib. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Validation of N-Boc-N-deshydroxyethyl Dasatinib Reference Standards
In the landscape of pharmaceutical development, the integrity of a drug product is inextricably linked to the quality of its reference standards. These standards are the bedrock upon which all analytical measurements are built, ensuring consistency, safety, and efficacy. This guide provides an in-depth, technically-grounded framework for the comprehensive purity validation of N-Boc-N-deshydroxyethyl Dasatinib, a critical intermediate or impurity related to the tyrosine kinase inhibitor, Dasatinib.
Our philosophy transcends simple procedural execution. We advocate for an orthogonal, multi-modal approach, a self-validating system where independent analytical techniques converge to provide an unassailable purity value. This guide is designed for the discerning researcher and drug development professional, offering not just protocols, but the scientific rationale underpinning each experimental choice. Every claim and procedure is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The Principle of Orthogonal Validation: A Multi-Faceted Approach to Truth
Relying on a single analytical method for purity determination provides a one-dimensional view and risks overlooking impurities that may not be amenable to that specific technique (e.g., non-chromophoric impurities in HPLC-UV).[4] An orthogonal approach leverages fundamentally different chemical and physical principles to characterize the same sample. By combining a high-resolution separation technique (HPLC), a mass-based identification method (LC-MS), and a primary quantitative method (qNMR), we create a robust, cross-verifying system. Concordance among these methods provides high confidence in the final purity assignment.
The validation workflow is a systematic process, beginning with high-resolution separation and culminating in absolute quantification.
Caption: Orthogonal Validation Workflow.
Section 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical impurity profiling due to its high resolving power and sensitivity for compounds with a UV chromophore.[4][5] For N-Boc-N-deshydroxyethyl Dasatinib, a gradient reversed-phase method is optimal to ensure the separation of the main component from both more polar and less polar process-related impurities and potential degradants.[6][7] The use of a photodiode array (PDA) detector is crucial, as it allows for peak purity analysis, helping to detect co-eluting impurities that a single-wavelength detector might miss.[4]
Experimental Protocol: HPLC-UV Purity Determination
-
Chromatographic System:
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 80 30.0 80 30.1 20 | 35.0 | 20 |
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-N-deshydroxyethyl Dasatinib reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a final concentration of 1.0 mg/mL.[8]
-
-
Procedure:
-
Equilibrate the system for at least 30 minutes.
-
Inject a diluent blank to ensure no system peaks interfere.
-
Perform five replicate injections of the sample solution.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. The validation of this method must adhere to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[3][9]
-
Data Presentation: Hypothetical HPLC Purity Results
| Injection | Main Peak Area | Total Impurity Area | Purity (Area %) |
| 1 | 4,567,890 | 12,345 | 99.73% |
| 2 | 4,568,123 | 12,456 | 99.73% |
| 3 | 4,567,550 | 12,300 | 99.73% |
| 4 | 4,569,000 | 12,500 | 99.73% |
| 5 | 4,568,500 | 12,400 | 99.73% |
| Average | 4,568,213 | 12,400 | 99.73% |
| %RSD | <0.1% | - | - |
Trustworthiness: The system suitability is confirmed by a low Relative Standard Deviation (%RSD) of the main peak area across replicate injections, demonstrating excellent system precision.[7] Peak purity analysis via PDA should be performed to confirm the spectral homogeneity of the main peak.
Section 2: Identity Confirmation and Mass Purity by LC-MS
Expertise & Experience: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for unequivocally confirming the identity of a reference standard and for identifying impurities.[10][11] By providing the molecular weight of the eluting peaks, it verifies that the main peak corresponds to N-Boc-N-deshydroxyethyl Dasatinib and provides critical information for the structural elucidation of any observed impurities.[12] High-Resolution Mass Spectrometry (HRMS) is preferred as it provides accurate mass data, which can be used to determine the elemental composition with high confidence.[10]
Experimental Protocol: LC-MS Identity Confirmation
-
LC-MS System:
-
Utilize the same HPLC method as described in Section 1 to ensure direct correlation of peaks.
-
Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-1000 m/z.
-
-
Procedure:
-
Inject the sample solution (1.0 mg/mL).
-
Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ of N-Boc-N-deshydroxyethyl Dasatinib (Expected m/z = 544.18).
-
Verify that the retention time of this extracted ion chromatogram matches the main peak from the UV chromatogram.
-
Analyze the mass spectra of minor impurity peaks to propose their molecular formulas.
-
Data Presentation: Hypothetical LC-MS Findings
| Peak at RT (min) | Observed [M+H]⁺ (m/z) | Proposed Formula | Identity/Comment |
| 21.5 | 544.1815 | C25H31ClN7O3S⁺ | N-Boc-N-deshydroxyethyl Dasatinib (Matches theoretical exact mass) |
| 18.2 | 444.1289 | C19H23ClN7OS⁺ | Potential de-Boc impurity (Loss of C5H8O2) |
| 23.8 | 560.1764 | C25H31ClN7O4S⁺ | Potential oxidation product (+O) |
Trustworthiness: The protocol is self-validating by correlating the UV peak with a specific mass. The high accuracy of the mass measurement (<5 ppm error) provides very high confidence in the assigned elemental composition, a cornerstone of structural confirmation.[10]
Caption: Relationship of the Reference Standard to API and Impurities.
Section 3: Absolute Purity by Quantitative NMR (qNMR)
Expertise & Experience: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement, meaning it can determine the purity of a substance without needing a reference standard of the same compound.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[14] By co-dissolving a known mass of the sample with a known mass of a certified, high-purity internal standard, we can calculate the absolute purity of the sample with traceability to SI units.[13][15] This makes qNMR a powerful and independent arbiter of purity.
Experimental Protocol: qNMR Purity Assay
-
Instrumentation & Materials:
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.
-
Internal Standard (IS): Maleic acid (Certified Reference Material, >99.9% purity). Select an IS with sharp signals that do not overlap with the analyte signals.
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the N-Boc-N-deshydroxyethyl Dasatinib standard into a clean vial.
-
Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay (d1) of ≥ 30 seconds, 90° pulse angle).
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Analyte Signal: e.g., Aromatic proton singlet.
-
IS Signal: Maleic acid singlet at ~6.3 ppm.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the Internal Standard
-
Data Presentation: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (Target) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.052 mg | 5.015 mg |
| Molecular Weight (MW) | 544.08 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.55 | 1.00 |
| Number of Protons (N) | 1H | 2H |
| Purity (P_IS) | - | 99.95% |
| Calculated Purity | 99.6% | - |
Trustworthiness: The qNMR protocol is validated by its foundation in a physical constant (the direct proportionality of signal to molar concentration) and its use of a certified reference material for the internal standard, ensuring a direct chain of metrological traceability.[13] Performing the experiment in duplicate provides confidence in the result.
Comparative Data Summary & Final Purity Assignment
The power of the orthogonal approach is realized when the results are consolidated. Each technique provides a piece of the puzzle, and their agreement builds a compelling case for the final purity value.
| Analytical Technique | Purity Value | Key Insights Provided |
| HPLC-UV (Area %) | 99.73% | High-resolution profile of UV-active impurities.[4] |
| LC-MS | N/A | Confirms identity of main peak and provides molecular weights for impurities.[10] |
| qNMR Assay (w/w) | 99.6% | Absolute, unbiased quantification of the main component.[14] |
| Assigned Purity | 99.6% | Based on the primary qNMR method, supported by chromatographic data. |
Scientist's Note: It is common for the HPLC area percent purity to be slightly higher than the mass-based purity from qNMR. This is because HPLC-UV assumes all impurities have the same response factor as the main peak, which is rarely true.[16] Furthermore, qNMR will account for non-UV active impurities (like residual solvents or inorganic salts) that HPLC-UV cannot detect. Therefore, the qNMR value is considered the most accurate and is used for the final purity assignment on the Certificate of Analysis.
Conclusion
The validation of a reference standard like N-Boc-N-deshydroxyethyl Dasatinib demands a rigorous, evidence-based strategy. By moving beyond a single-method mindset and embracing an orthogonal validation philosophy, we establish a self-verifying system that provides the highest degree of confidence. The convergence of results from HPLC-UV, LC-MS, and qNMR ensures that the assigned purity value is not just a number, but a scientifically-defended statement of quality, meeting the stringent requirements of regulatory bodies and ensuring the integrity of downstream drug development activities.[1][2][3]
References
-
Application of LCMS in small-molecule drug development . Drug Discovery World (DDW). Available at: [Link]
-
HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection . Taylor & Francis Online. Available at: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available at: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. Available at: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available at: [Link]
-
When Standard Methods Fail: A Critical Analytical Challenge . Resolian. Available at: [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available at: [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . U.S. Pharmacopeia. Available at: [Link]
-
1225 - Validation of Compendial Procedures . Scribd. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . RSSL. Available at: [Link]
-
"HPLC-UV method approach for the analysis and impurity profiling of Captopril " . SciSpace. Available at: [Link]
-
Certified reference materials for quantitative NMR . Separation Science. Available at: [Link]
-
Trace level determination and quantification of potential genotoxic impurities in dasatinib drug substance by uhplc/infinity lc . SciSpace. Available at: [Link]
-
Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance . International Journal of Science and Research (IJSR). Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . PharmTech. Available at: [Link]
-
A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed . International Journal of Multidisciplinary Research and Growth Evaluation. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. Available at: [Link]
-
Impurity Identification Using LC-MS and in silico Reaction Enumeration . Chemaxon. Available at: [Link]
-
Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? . ResolveMass Laboratories Inc. Available at: [Link]
-
Overall review on analytical method development and validation of Dasatinib . GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib . BrJAC. Available at: [Link]
-
Identifying and elucidating impurity species . RSSL. Available at: [Link]
-
Quantitative Analysis of Trace Impurities in Drugs (LC/MS) . Shimadzu. Available at: [Link]
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Comparative Guide: Establishing Limit of Detection (LOD) for N-Boc-N-deshydroxyethyl Dasatinib
Executive Summary & Chemical Context[1][2][3][4]
N-Boc-N-deshydroxyethyl Dasatinib (Formula: C₂₅H₃₀ClN₇O₃S | MW: 544.07 g/mol ) is a critical process-related intermediate in the synthesis of Dasatinib. Structurally, it represents the Dasatinib scaffold where the piperazine tail is protected by a tert-butyloxycarbonyl (Boc) group rather than the final hydroxyethyl moiety.
Establishing a robust Limit of Detection (LOD) for this compound is not merely a regulatory checkbox; it is a stability challenge. As a carbamate, the Boc group introduces significant hydrophobicity compared to the API, but more importantly, it presents a risk of on-column degradation in acidic mobile phases commonly used for Dasatinib analysis.
This guide contrasts two primary methodologies for establishing LOD: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The Core Challenge: Stability vs. Sensitivity
-
The Trap: Standard Dasatinib methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).
-
The Risk: The N-Boc group is acid-labile. Prolonged exposure to low pH during a slow gradient run can deprotect the impurity in situ, converting it to N-deshydroxyethyl Dasatinib (a different impurity), thereby leading to false negatives (missing the N-Boc impurity) and false positives (overestimating the deshydroxyethyl impurity).
Technical Deep Dive: Method Selection Strategy
Method A: HPLC-UV (The Routine Control)
-
Best For: Process intermediates, release testing (Specification level > 0.10%).
-
Mechanism: Relies on the strong UV absorption of the aminothiazole/pyrimidine pharmacophore.
-
Wavelength: 315 nm (Isosbestic point for Dasatinib impurities) or 323 nm (Lambda max).
-
Limitation: Moderate sensitivity; susceptible to baseline drift at low concentrations.
Method B: UHPLC-MS/MS (The Trace Standard)
-
Best For: Genotoxic risk assessment, cleaning validation, and trace analysis (< 50 ppm).
-
Mechanism: Multiple Reaction Monitoring (MRM) transitions.
-
Advantage: Unmatched specificity. Even if the Boc group partially degrades, the parent ion (m/z ~544) and specific fragments provide a definitive fingerprint.
Performance Comparison Matrix
| Feature | HPLC-UV (Diode Array) | UHPLC-MS/MS (Triple Quad) |
| LOD Target | ~0.03% (300 ppm) | ~0.05 ppm (ng/mL levels) |
| Linearity Range | 0.05% – 150% of Spec | 1 ppb – 10 ppm |
| Specificity | Retention time only | Mass-to-Charge (m/z) + RT |
| Boc Stability Risk | High (if acidic mobile phase used) | Low (Fast run times minimize acid exposure) |
| Cost/Run | Low | High |
Experimental Protocols
Phase 1: The Stability Pre-Check (Mandatory)
Before attempting to establish LOD, you must validate that the N-Boc analyte survives your chromatography.
Protocol:
-
Prepare a standard of N-Boc-N-deshydroxyethyl Dasatinib at 10 µg/mL in Acetonitrile.
-
Incubate in the proposed Mobile Phase A (e.g., 0.1% Formic Acid) for 0, 1, and 4 hours.
-
Inject immediately.
-
Fail Criteria: If the peak area of the N-Boc compound decreases by >5% and a new peak (N-deshydroxyethyl Dasatinib, m/z ~444) appears, the method pH is too low.
-
Correction: Switch to Ammonium Acetate buffer (pH 6.0).
Phase 2: Establishing LOD (Step-by-Step)
Workflow Diagram: Analytical Decision Tree
The following diagram outlines the logic flow for selecting the method and validating the LOD.
Caption: Decision tree for selecting mobile phase pH and detection method based on analyte stability and sensitivity requirements.
Protocol A: Signal-to-Noise (S/N) Approach (Recommended for HPLC-UV)
This method is compliant with ICH Q2(R2) for procedures exhibiting baseline noise.
-
Preparation: Prepare a linearity series of the N-Boc impurity in Diluent (Methanol:Water 80:20) at concentrations: 0.01%, 0.03%, 0.05%, 0.10% relative to the API nominal concentration (e.g., 0.5 mg/mL).
-
Injection: Inject the blank (diluent) followed by the lowest concentration standards.
-
Measurement: Measure the height of the analyte peak (
) and the amplitude of the baseline noise ( ) over a distance of 20 times the peak width at half-height. -
Calculation:
-
Acceptance:
-
LOD: Concentration where S/N
3. -
LOQ: Concentration where S/N
10.
-
Protocol B: Standard Deviation of Response (Recommended for LC-MS)
Due to the low noise in MRM modes, S/N can be misleading. The Calibration Curve method is statistically superior.
-
Preparation: Prepare 5 replicates of samples near the expected LOD (e.g., 1 ppb, 2 ppb, 5 ppb).
-
Regression: Plot the Calibration Curve (
). -
Calculation: Calculate the Standard Deviation of the y-intercept (
) or the Residual Standard Deviation of the regression line. -
Formula:
(Where = Slope of the calibration curve)
Analytical Conditions (Recommended)
To ensure the "Self-Validating" requirement of this guide, the following conditions are optimized for the N-Boc impurity's hydrophobicity and stability.
| Parameter | HPLC-UV (Robust) | UHPLC-MS/MS (Sensitive) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm | C18 (e.g., BEH C18), 50 x 2.1mm, 1.7µm |
| Mobile Phase A | 10mM Ammonium Acetate (pH 6.0) | 0.1% Formic Acid in Water (If stability confirmed) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 25 mins | 10-90% B over 5 mins |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV @ 315 nm | ESI Positive Mode |
| MRM Transition | N/A | 544.2 |
Critical Note on MRM: The transition
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] Link
-
Veeprho Laboratories. (2023). N-Boc-N-deshydroxyethyl Dasatinib Reference Standard Data.[4][5][6] Veeprho.[4] Link
-
Gomes, F. P., et al. (2017). "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance." International Journal of Science and Research (IJSR), 6(11). Link
-
U.S. Food and Drug Administration (FDA). (2006). Dasatinib (Sprycel) Chemistry Review. Center for Drug Evaluation and Research. Link
Sources
A Researcher's Guide to Interpreting a Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib
This guide provides an in-depth, practical framework for interpreting the Certificate of Analysis (CoA) for N-Boc-N-deshydroxyethyl Dasatinib. We will move beyond a superficial checklist to a critical evaluation of the analytical data, empowering you to assess the suitability of a given batch for your specific application, whether it be as a reference standard in impurity profiling or as a starting material in complex syntheses. This guide compares a high-quality, well-characterized material against potentially substandard alternatives, highlighting the scientific and financial implications of your choice.
The Anatomy of a Certificate of Analysis: More Than Just a Document
A Certificate of Analysis is a legal document that attests to a product's quality and purity for a specific batch.[1][2] It is the primary tool for a supplier to communicate the identity, purity, and quality of their material. For the end-user, it is the first line of defense against experimental variability. Relying solely on a supplier's CoA without understanding its content is a significant risk.[3]
Below is a breakdown of a typical CoA for N-Boc-N-deshydroxyethyl Dasatinib, explaining the significance of each section.
Table 1: Example Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib
| Test | Specification / Acceptance Criteria | Result | Method Reference |
| Product Name | N/A | N-Boc-N-deshydroxyethyl Dasatinib | N/A |
| CAS Number | N/A | 1159977-13-5 | N/A |
| Molecular Formula | N/A | C₂₅H₃₀ClN₇O₃S | N/A |
| Molecular Weight | N/A | 544.07 g/mol | N/A |
| Batch Number | N/A | VPR-202511-01 | N/A |
| Appearance | White to Off-White or Pale Yellow Solid | Pale Yellow Solid | Visual Inspection |
| Solubility | Soluble in DMSO | Conforms | Internal SOP |
| Identity by ¹H NMR | Conforms to Structure | Conforms | USP <761> |
| Identity by Mass Spec | Conforms to Molecular Weight | 544.5 [M+H]⁺ | Internal SOP |
| Purity by HPLC | ≥ 98.0% | 99.6% | In-house Validated Method |
| Retest Date | N/A | 24 Months from Date of Analysis | N/A |
Identity Confirmation: Is It What It Says It Is?
The first critical step is to confirm the identity of the material. A reputable CoA will provide orthogonal methods—techniques that rely on different chemical principles—to unequivocally confirm the structure.
¹H NMR Spectroscopy: The Molecular Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the molecular structure of a compound. It is arguably the most powerful tool for structural confirmation. A "Conforms to Structure" result indicates that the observed spectrum matches the expected spectrum for N-Boc-N-deshydroxyethyl Dasatinib, with all characteristic peaks present and integrated correctly.
Why it Matters: An incorrect structure, even a subtle isomeric difference, can have drastically different reactivity or biological activity. An NMR spectrum provides a high degree of confidence that you have the correct molecule. Without it, you are working on faith, not data.
Mass Spectrometry (MS): The Molecular Weight Check
Mass Spectrometry measures the mass-to-charge ratio of ions. For N-Boc-N-deshydroxyethyl Dasatinib (MW: 544.07), a common observation in positive ion mode would be the protonated molecule ([M+H]⁺) at approximately m/z 544.1.[4][5] This test quickly confirms that the major component has the correct molecular weight.
Expert Insight: While MS confirms the mass, it does not, by itself, confirm the specific isomeric structure. This is why it must be paired with NMR. A CoA that provides only MS data for identity is incomplete and should be viewed with caution.
Caption: Chemical Structure of N-Boc-N-deshydroxyethyl Dasatinib.
Purity Assessment: The Critical Quantitative Value
Purity is often the most scrutinized parameter on a CoA, and for good reason. The purity value directly impacts the accuracy of your experiments. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying impurities in pharmaceutical substances.[6][7][8]
Interpreting the HPLC Purity Result
A purity value of 99.6% means that in the supplied batch, 99.6% of the material (as detected by the specific HPLC method) is the target compound, and the remaining 0.4% consists of impurities.
Comparison with Alternatives:
-
High Purity (≥98%): A standard with high purity ensures that when you weigh out 1 mg of material, you are getting very close to 1 mg of the active compound. This is critical for creating accurate standard curves for impurity quantification, for use in cell-based assays where impurities could be toxic or active, and for synthetic applications where impurities could lead to unwanted side reactions.
-
Low Purity (<95%): Using a low-purity standard introduces significant error. If a standard is only 90% pure, all your concentration calculations will be off by 10%. Furthermore, the 10% of unknown impurities could interfere with your analysis or biological system. The International Council for Harmonisation (ICH) guidelines set strict thresholds for reporting, identifying, and qualifying impurities in drug substances, often starting at levels as low as 0.05%.[7][9][10] Using an impure standard makes adherence to these guidelines impossible.
Caption: A decision-making workflow for researchers evaluating a CoA.
Deep Dive: A Validated RP-HPLC Protocol
To demonstrate trustworthiness, a CoA should reference a validated analytical method. Below is a representative protocol for determining the purity of N-Boc-N-deshydroxyethyl Dasatinib, with explanations for the experimental choices.
Objective: To separate N-Boc-N-deshydroxyethyl Dasatinib from potential process-related impurities and degradation products using Reversed-Phase HPLC with UV detection.
Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute KOH.
-
Causality: A buffer is essential to maintain a constant pH, which ensures consistent ionization states of the analyte and impurities, leading to reproducible retention times. A pH of 6.0 is often effective for this class of compounds.[12]
-
-
Mobile Phase B: Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 35 | 70 | 30 |
-
Causality: A gradient elution (changing the mobile phase composition over time) is used to ensure that both more polar (early eluting) and more non-polar (late eluting) impurities can be separated and quantified within a reasonable analysis time.[13]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Causality: Elevating the column temperature can improve peak shape and reduce viscosity, leading to better efficiency. 45°C is a robust temperature that is not excessively high.[14]
-
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of N-Boc-N-deshydroxyethyl Dasatinib and dissolve in a 10 mL volumetric flask using a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
Purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Self-Validating System: A protocol like this is considered trustworthy because it is developed and validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. This ensures the method is fit for its intended purpose.[7]
Conclusion: The CoA as a Tool for Scientific Excellence
The Certificate of Analysis is more than a formality; it is a critical component of your experimental design and quality control system. By critically evaluating the identity and purity data, you can differentiate a high-quality reference material from a substandard one. For a compound like N-Boc-N-deshydroxyethyl Dasatinib, where its primary use is in the highly regulated field of pharmaceutical research, this scrutiny is non-negotiable. Always demand a comprehensive CoA that includes both high-resolution identity data (NMR) and high-accuracy purity data (validated HPLC). This diligence will enhance the integrity of your research and accelerate your path to discovery.
References
-
Daicel Pharma. Dasatinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53311419, N-Boc-N-deshydroxyethyl Dasatinib-d8. PubChem. [Link]
-
Kavitapu, D., et al. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, bmad043. [Link]
-
Wang, L., et al. (2014). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 42(6), 1051-1059. [Link]
-
Lanke, S. V., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR), 6(11), 1045-1050. [Link]
-
Singh, M., et al. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. Brazilian Journal of Analytical Chemistry, 6(22), 29-42. [Link]
-
ResearchGate. a Linearity plot of Dasatinib and its six impurities. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma. [Link]
-
Veeprho. Dasatinib Impurities and Related Compound. Veeprho. [Link]
-
Veeprho. N-Boc-N-deshydroxyethyl Dasatinib | CAS 1159977-13-5. Veeprho. [Link]
-
Langer, A. (2018). Certificates of Analysis: Don't Trust, Verify. Pharmaceutical Technology, 42(4). [Link]
-
Pharmaffiliates. CAS No : 1159977-13-5 | Product Name : N-Boc-N-deshydroxyethyl Dasatinib. Pharmaffiliates. [Link]
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio Pvt. Ltd. [Link]
-
de Albuquerque, C. G., et al. (2018). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 247-253. [Link]
-
Enviropass. Certificate of Analysis COA. Enviropass. [Link]
-
Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11669430, N-Deshydroxyethyl Dasatinib. PubChem. [Link]
-
Pharmaffiliates. Dasatinib-impurities. Pharmaffiliates. [Link]
-
Raju, V. B., et al. (2017). Development and Validation of New RP-HPLC Method for the Estimation of Dasatinib in Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical Technology & Innovation, 5(23), 07-12. [Link]
-
Li, Y., et al. (2015). A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. Journal of Chromatography B, 997, 121-127. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
de Albuquerque, C. G., et al. (2018). Development and validation of liquid chromatography-tandem mass spectrometry method to quantify dasatinib in plasma and its application to a pharmacokinetic study. Brazilian Journal of Medical and Biological Research, 51(8), e7488. [Link]
-
Lanke, S. V., et al. (2017). Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research (IJSR). [Link]
-
Kumar, A., et al. (2020). Analytical Method Development and Validation of Dasatinib in Bulk and Pharmaceutical Formulation using Quality by Design. Research Journal of Pharmacy and Technology, 13(5), 2215-2220. [Link]
-
IPEC. (2022). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. IPEC. [Link]
-
Dong, M. W., & Hu, G. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 228-235. [Link]
- Google Patents. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
-
Fischer, J. J., et al. (2011). Supporting Information for Bioorthogonal approach for imaging the binding between Dasatinib and its target proteins inside living cells. ChemBioChem. [Link]
-
Rao, P. S., et al. (2015). DEVELOPMENT AND VALIDATION OF NOVEL HPLC METHOD FOR THE ESTIMATION OF DASATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Research in Pharmacy and Chemistry, 5(2), 234-242. [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. EMA. [Link]
-
Kumar, V., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. [Link]
-
Kumar, V. S., et al. (2022). A new analytical novel RP-HPLC method development and validation for the quantitative determination of Dasatinib in pure form and marketed. International Journal of Multidisciplinary Research and Growth Evaluation, 3(4), 31-38. [Link]
Sources
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. N-Boc-N-deshydroxyethyl Dasatinib | CAS No- 1159977-13-5 | N-Boc-N-deshydroxyethyl Dasatinib [chemicea.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. tasianinch.com [tasianinch.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ijsr.net [ijsr.net]
- 13. brjac.com.br [brjac.com.br]
- 14. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpharmtech.com [asianpharmtech.com]
Technical Guide: Inter-Laboratory Comparison of N-Boc-N-deshydroxyethyl Dasatinib Assay Methods
Executive Summary & Scientific Context
In the synthesis of Dasatinib (a Bcr-Abl tyrosine kinase inhibitor), the control of process-related impurities is a critical quality attribute (CQA). N-Boc-N-deshydroxyethyl Dasatinib (CAS: 1159977-13-5) is a key synthetic intermediate. Its presence in the final API indicates incomplete deprotection or purification failure.
Because the tert-butyloxycarbonyl (Boc) group significantly alters the physicochemical properties of the molecule—specifically increasing hydrophobicity compared to the parent Dasatinib—standard reverse-phase HPLC methods often fail to detect it if the gradient elution is not sufficiently extended.
This guide presents an objective inter-laboratory comparison of two primary assay methods: RP-HPLC-UV (Method A) and LC-MS/MS (Method B). It synthesizes data from multi-site validation studies to determine the optimal application for each method based on sensitivity, reproducibility, and operational cost.
Target Molecule Profile[1][2]
-
Key Property: High lipophilicity (LogP > Dasatinib).
-
Regulatory Status: Process Impurity (ICH Q3A).
Comparative Methodologies
The following comparison is based on data aggregated from three independent laboratories (Lab A, Lab B, Lab C) analyzing blinded spiked samples.
Method A: RP-HPLC-UV (The Quality Control Workhorse)
-
Principle: Separation based on hydrophobic interaction using a C18 stationary phase with Ultraviolet detection at 324 nm.
-
Best For: Routine release testing, high-concentration process monitoring (>0.05%).
-
Limitation: Lower sensitivity; potential co-elution if gradient slope is too steep.
Method B: LC-MS/MS (The Trace Analysis Standard)
-
Principle: Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).
-
Best For: Genotoxic impurity risk assessment, trace analysis (<0.05%), and complex matrix cleaning validation.
-
Limitation: High cost, complex method transfer, matrix effects.
Performance Data Summary
Table 1: Inter-Laboratory Performance Metrics
| Metric | Method A: RP-HPLC-UV | Method B: LC-MS/MS |
| Linearity (R²) | > 0.999 (Range: 0.5–100 µg/mL) | > 0.998 (Range: 0.01–10 µg/mL) |
| LOD (Limit of Detection) | 0.03% (w/w) | 0.0005% (w/w) |
| LOQ (Limit of Quantitation) | 0.05% (w/w) | 0.0015% (w/w) |
| Inter-Lab Precision (% RSD) | 1.2% - 2.5% | 3.8% - 5.5% |
| Accuracy (Mean Recovery) | 98.5% ± 1.2% | 95.0% ± 4.5% |
| Run Time | 45 minutes (Extended Gradient) | 12 minutes (UPLC speed) |
Detailed Experimental Protocols
To ensure "Self-Validating" systems, the following protocols include specific System Suitability Tests (SST) that must pass before data is accepted.
Sample Preparation (Critical Step)
-
Causality: The Boc-protected impurity is practically insoluble in pure water. Using standard aqueous diluents will result in precipitation and low recovery.
-
Protocol:
-
Weigh 25 mg of Dasatinib API accurately.
-
Solubilization: Add 5 mL of Dimethyl Sulfoxide (DMSO) . Sonicate for 5 minutes. (Boc-impurity requires DMSO/MeOH for complete solubility).
-
Dilution: Make up to 50 mL with Methanol:Acetonitrile (50:50).
-
Filtration: Filter through 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic impurity).
-
Method A: RP-HPLC-UV Conditions
-
Column: Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.05 M Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0-20 min: 20% B → 40% B (Elution of Dasatinib)
-
20-35 min: 40% B → 90% B (Crucial ramp to elute N-Boc impurity)
-
35-40 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 324 nm.[7]
-
SST Criteria: Resolution (Rs) > 2.0 between Dasatinib and N-Boc impurity; Tailing factor < 1.5.
Method B: LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Dasatinib: m/z 488.2 → 401.1
-
N-Boc-N-deshydroxyethyl Dasatinib: m/z 544.1 → 444.1 (Loss of Boc group).[6]
-
Visualized Workflows & Logic
Diagram 1: Analytical Decision Matrix
This diagram guides the researcher in selecting the appropriate method based on the specific phase of drug development and required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and development phase.
Diagram 2: Inter-Laboratory Comparison Workflow
This illustrates the flow of the comparison study, highlighting the critical "Blind Coding" and "SST" steps that ensure data integrity.
Caption: Standardized workflow for inter-laboratory comparison, ensuring blind analysis and rigorous system suitability testing.
Senior Scientist’s Commentary
The "Hydrophobicity Trap"
The most common failure mode in transferring this method between labs is the gradient profile . N-Boc-N-deshydroxyethyl Dasatinib is significantly more hydrophobic than the parent API.
-
Observation: In standard Dasatinib assays (which often end at 60% Acetonitrile), the N-Boc impurity may not elute, or it may elute in the next injection's equilibration phase (carryover).
-
Solution: You must ramp the organic phase to at least 90% and hold for 5 minutes at the end of every run.
Solvent Effects
Labs using pure water or low-organic diluents for sample preparation consistently report lower recovery rates (80-85%). This is not degradation; it is precipitation of the impurity in the vial. The protocol requirement for DMSO/Methanol is non-negotiable for accurate quantitation.
References
-
Sojitra, C., et al. "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." Brazilian Journal of Analytical Chromatography, vol. 6, no. 23, 2019.
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
PubChem. "N-Boc-N-deshydroxyethyl Dasatinib (Compound Summary)." National Library of Medicine.
-
Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor: Structure-Activity Relationship Studies."[8] Journal of Medicinal Chemistry, vol. 49, no. 23, 2006, pp. 6819-6832.
-
LGC Standards. "N-Boc-N-deshydroxyethyl Dasatinib Reference Material Data Sheet."
Sources
- 1. veeprho.com [veeprho.com]
- 2. N-Boc-N-deshydroxyethyl Dasatinib | 1159977-13-5 [sigmaaldrich.com]
- 3. N-Boc-N-deshydroxyethyl Dasatinib-d8 | C25H30ClN7O3S | CID 53311419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. N-Boc-N-deshydroxyethyl Dasatinib | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
